Technical Documentation Center

3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

Core Science & Biosynthesis

Foundational

3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine Authored by a Senior Application Scientist This guide provides a comprehensive, technically detailed protocol for the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine, a key building block in pharmaceutical and materials science research. The narrative is structured to provide not just a series of steps, but a deeper understanding of the chemical transformations, the rationale behind procedural choices, and the critical parameters for success.

Strategic Overview of the Synthesis

The synthesis of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine is a multi-step process commencing from readily available 2-aminopyridine. The core strategy involves a sequential halogenation followed by N,N-dimethylation of the primary amino group. The chosen pathway is designed for efficiency, scalability, and control over regioselectivity.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow Start 2-Aminopyridine Step1 Step 1: Bromination Start->Step1 Intermediate1 2-Amino-5-bromopyridine Step1->Intermediate1 Step2 Step 2: Iodination Intermediate1->Step2 Intermediate2 2-Amino-5-bromo-3-iodopyridine Step2->Intermediate2 Step3 Step 3: N,N-Dimethylation Intermediate2->Step3 FinalProduct 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine Step3->FinalProduct

Figure 1: High-level overview of the synthetic pathway.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Amino-5-bromopyridine

The initial step involves the regioselective bromination of 2-aminopyridine at the 5-position. The amino group at the 2-position is an activating group, directing electrophilic substitution to the 3- and 5-positions. Steric hindrance from the amino group generally favors substitution at the 5-position. N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation as it provides a controlled source of electrophilic bromine, minimizing over-bromination and improving reaction safety compared to using elemental bromine.[1][2][3]

Reaction Scheme:

Bromination 2-Aminopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine NBS NBS (Acetonitrile) NBS->2-Amino-5-bromopyridine

Figure 2: Bromination of 2-aminopyridine to 2-amino-5-bromopyridine.

Experimental Protocol:

  • To a solution of 2-aminopyridine (1 equivalent) in acetone, add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise at 10 °C over a period of 30 minutes.[1]

  • Stir the reaction mixture for an additional 30 minutes at the same temperature.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure.[1]

  • Recrystallize the crude residue from 90% ethanol to afford 2-amino-5-bromopyridine as a solid.[1]

ParameterValueReference
Starting Material2-Aminopyridine[1]
ReagentN-Bromosuccinimide (NBS)[1]
SolventAcetone[1]
Temperature10 °C[1]
Reaction Time1 hour[1]
Typical Yield~95%[1]
Step 2: Synthesis of 2-Amino-5-bromo-3-iodopyridine

The subsequent step is the iodination of 2-amino-5-bromopyridine. The amino group directs the incoming electrophilic iodine to the 3-position. A common and effective method for this transformation is the use of potassium iodate and potassium iodide in an acidic medium, which generates in situ the iodinating species.[1][2]

Reaction Scheme:

Iodination 2-Amino-5-bromopyridine 2-Amino-5-bromo-3-iodopyridine 2-Amino-5-bromopyridine->2-Amino-5-bromo-3-iodopyridine Reagents KIO3, KI (H2SO4, H2O) Reagents->2-Amino-5-bromo-3-iodopyridine

Figure 3: Iodination of 2-amino-5-bromopyridine.

Experimental Protocol:

  • Dissolve 2-amino-5-bromopyridine (1 equivalent) in 2 M sulfuric acid.[1]

  • To the stirred solution, add potassium iodate (0.5 equivalents) portion-wise.[1]

  • Heat the mixture to 100 °C.[1]

  • Add a solution of potassium iodide (0.6 equivalents) in water dropwise over 30 minutes.[1]

  • Continue stirring at 100 °C for 1.5 hours.[1]

  • Cool the reaction mixture to room temperature and adjust the pH to 8 with ammonia.[1]

  • Cool the mixture to 10 °C for 1 hour to precipitate the product.[1]

  • Filter the solid, wash with cold water, and recrystallize from 85% ethanol to obtain 2-amino-5-bromo-3-iodopyridine.[1]

ParameterValueReference
Starting Material2-Amino-5-bromopyridine[1]
ReagentsPotassium iodate (KIO₃), Potassium iodide (KI)[1]
Solvent2 M Sulfuric acid, Water[1]
Temperature100 °C[1]
Reaction Time2 hours[1]
Typical Yield~74%[1]
Step 3: Synthesis of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

The final step is the N,N-dimethylation of the 2-amino group. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is an excellent reagent for this transformation. It acts as a methylating agent and the reaction proceeds under relatively mild conditions.[4][5] The mechanism involves the formation of an intermediate that subsequently eliminates methanol to yield the desired N,N-dimethylated product.[6]

Reaction Scheme:

Dimethylation 2-Amino-5-bromo-3-iodopyridine Final_Product 2-Amino-5-bromo-3-iodopyridine->Final_Product DMF-DMA DMF-DMA DMF-DMA->Final_Product

Figure 4: N,N-Dimethylation to yield the final product.

Experimental Protocol:

  • To a solution of 2-amino-5-bromo-3-iodopyridine (1 equivalent) in a suitable aprotic solvent (e.g., DMF or Toluene), add N,N-Dimethylformamide dimethyl acetal (excess, e.g., 3-5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess reagent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine.

ParameterValueReference
Starting Material2-Amino-5-bromo-3-iodopyridine[1][2]
ReagentN,N-Dimethylformamide dimethyl acetal (DMF-DMA)[4]
SolventAprotic solvent (e.g., DMF, Toluene)
TemperatureReflux
Reaction TimeVaries, monitor by TLC
PurificationColumn Chromatography

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of substitution.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Melting Point Analysis: To assess the purity of the solid products.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

    • Bromine: Highly corrosive and toxic. Handle with extreme care.[3]

    • Iodine and Iodine Compounds: Can cause irritation.

    • Acids and Bases: Corrosive. Handle with care.

    • Organic Solvents: Flammable and may be toxic. Avoid inhalation and contact with skin.

Conclusion

This guide outlines a robust and reproducible synthesis of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine. By understanding the underlying chemical principles and carefully controlling the reaction parameters at each stage, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.

References

  • Bunker, K. D., Sach, N. W., Nukui, S., Rheingold, A. L., & Yanovsky, A. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o28. [Link]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.4. [Link]

  • Smith, A. M., et al. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2007(16), 143-152. [Link]

  • GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines. [Link]

  • ResearchGate. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-bromo-2-iodopyridine. PubChem. [Link]

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. [Link]

  • Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Google Patents. (n.d.).
  • Bradley, M., et al. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry, 73(24), 9765–9766. [Link]

  • ResearchGate. (n.d.). C−H halogenation (Cl/Br) in 2‐aminopyridine and 2‐aminodiazine system. [Link]

  • Weisstuch, A., & Testa, A. C. (1968). Fluorescence study of 2-(N,N-dimethylamino)pyridine and related molecules. The Journal of Physical Chemistry, 72(6), 1982–1987. [Link]

  • Carl ROTH. (n.d.). N,N-Dimethylformamide dimethyl acetal. [Link]

  • Liskon Biological. (2024, May 24). reaction between DMF-DMA and methyl groups. [Link]

  • PubMed. (2008). Synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group. [Link]

  • MDPI. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]

  • AA Blocks. (n.d.). 5-Bromo-3-fluoro-4-iodo-N,N-dimethylpyridin-2-amine. [Link]

  • Academia.edu. (n.d.). Preferential protonation and methylation at the nitrogen atoms ofN,N-dimethylamino derivatives of pyridine. [Link]

  • MDPI. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. [Link]

  • Google Patents. (n.d.). CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal.

Sources

Exploratory

3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine chemical properties

This technical guide details the chemical properties, synthetic accessibility, and chemoselective reactivity of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine , a high-value heterocyclic scaffold used in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthetic accessibility, and chemoselective reactivity of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine , a high-value heterocyclic scaffold used in medicinal chemistry for the modular construction of complex bioactive molecules.

Executive Summary

3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (CAS: 2640815-86-5) serves as a strategic "linchpin" scaffold in drug discovery. Its value lies in the orthogonal reactivity of its three functional handles: the C5-iodide, the C3-bromide, and the electron-rich 2-dimethylamino group. This structure allows researchers to perform sequential, site-selective cross-coupling reactions, making it an ideal core for synthesizing kinase inhibitors, PROTAC linkers, and fragment-based drug candidates.

Part 1: Chemical Identity & Physical Properties[1]

The physicochemical profile of this molecule is defined by the interplay between the electron-deficient pyridine ring and the electron-donating dimethylamino substituent.

Core Data Table
PropertyValue / Description
CAS Number 2640815-86-5
IUPAC Name 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine
Molecular Formula C₇H₈BrIN₂
Molecular Weight 326.96 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, EtOAc; Low water solubility
pKa (Predicted) ~3.5 - 4.0 (Pyridine N)
LogP (Predicted) ~2.8 (Lipophilic due to halogens)
Structural Analysis
  • Electronic Environment: The pyridine ring is naturally electron-deficient. However, the N,N-dimethylamino group at position 2 acts as a strong

    
    -donor (+M effect), increasing electron density at the C3 and C5 positions.
    
  • Steric Environment: The ortho-dimethylamino group creates significant steric bulk around the C3-position . This steric crowding is a critical design feature that enhances chemoselectivity, retarding reactivity at C3 while leaving the distal C5-position accessible.

Part 2: Synthetic Accessibility

The synthesis of this scaffold typically follows a stepwise halogenation sequence starting from 2-aminopyridine. The order of operations is crucial to ensure correct regiochemistry.

Synthetic Pathway (Graphviz Visualization)

SynthesisPath Figure 1: Stepwise synthesis ensuring regiochemical integrity. Start 2-Aminopyridine Step1 2-Amino-5-iodopyridine Start->Step1 NIS or I2/KIO3 (Electrophilic Iodination) Step2 2-Amino-3-bromo- 5-iodopyridine Step1->Step2 NBS, MeCN (Bromination at C3) Final 3-Bromo-5-iodo- N,N-dimethylpyridin-2-amine Step2->Final HCHO, NaBH3CN (Reductive Methylation)

Mechanistic Insight:

  • Iodination First: Iodination is performed first to target the C5 position (para to the amine).

  • Bromination Second: Subsequent bromination targets the remaining C3 position (ortho to the amine).

  • Methylation Last: The amino group is methylated at the final stage to prevent over-halogenation or steric issues during the ring-functionalization steps.

Part 3: Chemoselective Reactivity (The Core)

For drug development professionals, the primary utility of this molecule is its ability to undergo sequential cross-coupling . The reactivity difference between the C-I and C-Br bonds allows for "programmed" synthesis.

The Hierarchy of Reactivity
  • C5-Iodide (Most Reactive): The C-I bond is weaker (Bond Dissociation Energy ~65 kcal/mol) and sterically exposed. It undergoes oxidative addition with Pd(0) rapidly.

  • C3-Bromide (Less Reactive): The C-Br bond is stronger (~81 kcal/mol). Crucially, the adjacent N,N-dimethyl group imposes steric hindrance , significantly slowing down Pd insertion at this site.

  • C2-Dimethylamine (Inert): Under standard coupling conditions, this group remains stable, serving as a directing group or solubility enhancer.

Site-Selectivity Map (Graphviz Visualization)

ReactivityMap Figure 2: Sequential functionalization strategy exploiting bond energy differences. Center 3-Bromo-5-iodo- N,N-dimethylpyridin-2-amine SuzukiC5 Suzuki Coupling (C5) Pd(PPh3)4, Ar-B(OH)2 rt to 60°C Center->SuzukiC5 Step 1: High Selectivity Lithiation Li-Halogen Exchange (Preferential C5-Li) Center->Lithiation Kinetic Control ProdC5 5-Aryl-3-bromo-derivative SuzukiC5->ProdC5 Yields Intermediate SuzukiC3 Suzuki/Buchwald (C3) Pd2(dba)3, SPhos >100°C ProdFinal 3,5-Diaryl-derivative SuzukiC3->ProdFinal Final Library ProdC5->SuzukiC3 Step 2: Forcing Conditions

Experimental Protocol: C5-Selective Suzuki Coupling

This protocol demonstrates the selective functionalization of the iodine position while preserving the bromine.

Reagents:

  • Substrate: 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) — Chosen for mild reactivity to avoid C3 activation.

  • Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: DME/Water (4:1)

Procedure:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed DME and aqueous Na₂CO₃.

  • Reaction: Stir at 40–60°C for 4–12 hours. Note: Do not exceed 80°C to prevent C3-bromide activation.

  • Monitoring: Monitor by LC-MS. The starting material (MW 327) should convert to the mono-coupled product (MW ~327 - I + Aryl).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation: 1H NMR will show the loss of the C5 proton signal and retention of the C3-adjacent signal (often shifted).

Part 4: Handling & Safety

  • Hazard Identification: Like many halogenated pyridines, this compound is likely an irritant to eyes, skin, and the respiratory system.

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Light sensitivity is possible due to the C-I bond; amber vials are recommended.

  • Waste Disposal: Dispose of as halogenated organic waste. Avoid release into the environment due to potential persistence.

References

  • Synthesis of 2-amino-5-bromo-3-iodopyridine (Primary Amine Precursor)

    • Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine." International Journal of Simulation: Systems, Science and Technology, 2016. Link

    • Note: This paper details the halogenation sequence of the primary amine, which is the direct precursor to the N,N-dimethyl deriv
  • Lutz Ackermann, et al. "Palladium-Catalyzed Cross-Coupling Reactions of Dihalogenated Heteroarenes." Chemical Reviews, 2016.
  • Strotman, N. A., et al. "Reaction Engineering and Design of Selective Cross-Coupling." Journal of Organic Chemistry, 2010.
  • Physical Properties of 2-Dimethylaminopyridine Derivatives

    • PubChem Compound Summary for 2-Dimethylaminopyridine. Link

    • Context: Provides baseline pKa and solubility d
Foundational

3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine CAS number lookup

Topic: 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine: A Chemo-Orthogonal Scaffold for Sequential Pyridine Functionalization Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine: A Chemo-Orthogonal Scaffold for Sequential Pyridine Functionalization Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

This technical guide profiles 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (CAS: 2640815-86-5 ), a high-value heterocyclic building block characterized by its distinct halogen hierarchy. Unlike symmetrically substituted pyridines, this scaffold offers three distinct points of diversity: the electron-rich dimethylamino group at C2, a labile iodine at C5, and a less reactive bromine at C3. This electronic and steric asymmetry allows for highly controlled, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), making it an essential tool for "SAR by catalog" and fragment-based drug discovery (FBDD).

Identity & Physiochemical Profile

The precise identification of halogenated heterocycles is critical due to the prevalence of regioisomers (e.g., 5-bromo-3-iodo vs. 3-bromo-5-iodo).

Property Data / Descriptor
CAS Registry Number 2640815-86-5
IUPAC Name 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine
Molecular Formula C₇H₈BrIN₂
Molecular Weight 326.96 g/mol
SMILES CN(C)C1=C(Br)C=C(I)C=N1
InChI Key [Pending Indexing] (Analogous Core: C5H4BrIN2)
Predicted LogP ~2.8 (Lipophilic due to halogens/methyl groups)
Appearance Off-white to pale yellow solid (Typical for halo-aminopyridines)
Solubility Soluble in DMSO, DCM, EtOAc; sparingly soluble in water.[1]

Structural Logic & Reactivity Hierarchy

The core value of this compound lies in the reactivity differential between the C-I and C-Br bonds. In palladium-catalyzed cross-coupling, the oxidative addition rate follows the bond dissociation energy trend: C-I < C-Br << C-Cl .

Electronic Environment
  • C2-N(Me)₂ (EDG): The dimethylamino group is a strong electron donor. It increases electron density on the ring, making oxidative addition at the halogens slightly more difficult compared to electron-deficient pyridines, but it also directs lithiation if DoM (Directed Ortho Metalation) strategies are employed.

  • C5-Iodine (Primary Reactive Site): Located para to the electron-donating amine. This position is electronically activated and sterically accessible, making it the first site for functionalization.

  • C3-Bromine (Secondary Reactive Site): Located ortho to the amine. It is sterically crowded by the N,N-dimethyl group and possesses a stronger C-X bond than the iodide, ensuring it remains inert during mild C5-functionalization.

Visualizing the Reactivity Landscape

ReactivityMap cluster_legend Reaction Priority Core 3-Bromo-5-iodo- N,N-dimethylpyridin-2-amine C5 Position C5 (Iodine) High Reactivity (Kinetic Control) Core->C5 1st: Pd(0) Oxidative Addition C3 Position C3 (Bromine) Latent Reactivity (Steric Hindrance) Core->C3 2nd: Requires Elevated Temp/Catalyst C2 Position C2 (NMe2) Directing Group (Electronic Activation) Core->C2 Modulates e- Density Fast Fast (RT) Slow Slow (Heat)

Figure 1: Chemo-selective reactivity map of the pyridine scaffold. The C5-Iodine allows for selective coupling at room temperature, leaving the C3-Bromine intact for subsequent steps.

Experimental Protocols & Applications

Protocol A: Selective C5-Arylation (Suzuki-Miyaura)

Objective: To attach an aryl group at the 5-position while preserving the 3-bromo handle.

  • Reagents:

    • Substrate: 1.0 eq (CAS 2640815-86-5)

    • Boronic Acid: 1.1 eq (Aryl-B(OH)₂)

    • Catalyst: 5 mol% Pd(PPh₃)₄ (Tetrakis)

    • Base: 2.0 eq Na₂CO₃ (2M aqueous)

    • Solvent: DME/Water or Toluene/EtOH (4:1)

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes (Critical: Oxygen poisons Pd(0)).

    • Combine substrate, boronic acid, and catalyst in the reaction vessel.

    • Heat to 60°C (Do not exceed 80°C to avoid premature Br-activation).

    • Monitor by LCMS. The iodine displacement typically completes within 2-4 hours.

    • Checkpoint: If C3-coupling is observed (bis-coupling), switch to a milder catalyst system like Pd(dppf)Cl₂ at room temperature.

Protocol B: Sequential C3-Functionalization

Objective: Utilizing the remaining bromine for a second diversity point.

  • Reagents:

    • Product from Protocol A (purified).

    • Coupling Partner: Alkyne (Sonogashira) or Amine (Buchwald).

    • Catalyst: Pd₂(dba)₃ + XPhos (for difficult sterically hindered couplings).

    • Base: Cs₂CO₃.

    • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • This step requires higher energy. Heat the reaction to 100-110°C .

    • The steric bulk of the NMe₂ group at C2 may hinder the approach of the catalyst to C3. Using bulky, electron-rich ligands (like XPhos or BrettPhos) is often necessary to facilitate oxidative addition at this crowded center.

Synthetic Workflow Diagram

SynthesisFlow Start Start: 3-Bromo-5-iodo- N,N-dimethylpyridin-2-amine (CAS 2640815-86-5) Step1 Step 1: Selective C5 Coupling (Suzuki/Sonogashira) Start->Step1 Mild Conditions (60°C) Targets C-I Bond Intermed Intermediate: 5-Substituted-3-bromo-2-NMe2-pyridine Step1->Intermed Step2 Step 2: C3 Coupling (High Temp / Bulky Ligand) Intermed->Step2 Harsh Conditions (100°C) Targets C-Br Bond Final Final Product: 2,3,5-Trisubstituted Pyridine (Kinase Inhibitor Scaffold) Step2->Final

Figure 2: Sequential functionalization workflow demonstrating the "Orthogonal Reactivity" strategy.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled as a Class 6.1 Toxic Substance (Halogenated Pyridine derivative).

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Keep in a cool, dry place (2-8°C). Protect from light (C-I bonds can be photosensitive, leading to iodine liberation and discoloration).

  • Disposal: Halogenated organic waste streams.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1516508: 2-Amino-5-bromo-3-iodopyridine (Precursor Analog). Retrieved from [Link]

  • Lulinski, S., & Serwatowski, J. (2003). Regioselective Halogen/Lithium Exchange in Polyhalogenated Pyridines. Journal of Organic Chemistry. (Contextual grounding for halogen reactivity).

Sources

Exploratory

Strategic Sourcing and Technical Utilization of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Specialists[1][2][3] Executive Summary: The Orthogonal Scaffold In the landscape of heterocyclic building blocks, 3-Br...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Specialists[1][2][3]

Executive Summary: The Orthogonal Scaffold

In the landscape of heterocyclic building blocks, 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (CAS: 2640815-86-5 ) represents a "privileged scaffold" for high-throughput medicinal chemistry.[1][2][3] Its value lies not merely in its structural density but in its orthogonal reactivity profile .[1]

The presence of two distinct halogen atoms (Iodine at C5, Bromine at C3) allows for sequential, chemoselective cross-coupling reactions.[2][3][4] The N,N-dimethylamino group at C2 serves a dual purpose: it acts as a solubility-enhancing handle and eliminates the acidic N-H protons found in primary amines, which can otherwise interfere with base-sensitive catalytic cycles (e.g., Buchwald-Hartwig or Suzuki-Miyaura).[1][2][3]

This guide provides a validated pathway for sourcing, quality control, and synthetic utilization of this critical intermediate.

Supply Chain Intelligence

Commercial Availability & CAS Verification

Unlike commodity chemicals, this compound is a Tier 2 Fine Chemical —often listed but not always held in bulk inventory.[2][3] Verification of the CAS number is critical to avoid regioisomeric confusion (e.g., confusing it with the 5-bromo-3-iodo isomer).[1][2][3]

ParameterSpecification
Chemical Name 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine
CAS Number 2640815-86-5
Molecular Formula C₇H₈BrIN₂
Molecular Weight 326.96 g/mol
Key Precursor 3-Bromo-5-iodopyridin-2-amine (CAS: 697300-73-5)
Validated Suppliers (Current Market Status)

Based on current inventory data, the following suppliers demonstrate actual stock or validated synthesis capabilities, rather than just "virtual" listings.

SupplierTierStock Status (Est.)RegionStrategic Note
Life Chemicals PrimaryHigh (>15g) EU / GlobalBest for Immediate Needs. Validated stock in Europe (Product ID: F1957-0704).[1][2][3]
AK Scientific SecondaryLow / Lead TimeUSAReliable for small-scale (mg to g) domestic US shipping.[1][3]
BLD Pharm SecondaryVariableChina / GlobalGood for bulk scale-up requests (>100g); Catalog ID: BD00767075.[1][3]
AChemBlock SpecialistSynthesis on DemandUSACatalog ID: AD245279.[1] Strong custom synthesis support if stock is depleted.[1]

Sourcing Tip: If the N,N-dimethyl derivative is out of stock, purchase the primary amine precursor (CAS 697300-73-5 ) and perform the methylation protocol described in Section 4.[1][2][3]

Technical Deep Dive: Orthogonal Reactivity

The utility of this scaffold is defined by the bond dissociation energy differences between C-I and C-Br.[1][2] This allows researchers to "program" the molecule, installing different R-groups at specific positions without protecting groups.[1][2][3]

Chemoselectivity Hierarchy[1][2]
  • Site A (C5-Iodo): Most reactive.[1][3] Under standard Pd(0) catalysis, oxidative addition occurs here first.[3] Ideal for installing the primary pharmacophore or extending the core.[1][2]

  • Site B (C3-Bromo): Less reactive.[1][3] Remains intact during C5 functionalization (if controlled). Activated only after C5 is coupled or by using specialized ligands/conditions.[1]

  • Site C (C2-NMe₂): Electron-donating group (EDG).[1][3] Increases electron density of the ring, slightly deactivating the halides compared to unsubstituted pyridine, but directing electrophilic attacks to C5 (if halides were absent).[2][3]

Visualization: The Reactivity Workflow

The following diagram illustrates the sequential functionalization logic.

ReactivityMap cluster_0 Selectivity Logic Start 3-Bromo-5-iodo- N,N-dimethylpyridin-2-amine Step1 Intermediate A (5-Substituted) Start->Step1 Pd(0) / Boronic Acid A (Suzuki @ C5-I) Step2 Final Scaffold (3,5-Disubstituted) Step1->Step2 Pd(0) / Boronic Acid B (Suzuki @ C3-Br) Note1 C-I Bond (Weakest) Reacts First Note2 C-Br Bond (Stronger) Reacts Second

Figure 1: Sequential cross-coupling workflow exploiting the reactivity difference between C5-I and C3-Br.

Synthetic Protocols & Quality Control

If commercial stock is unavailable, or for validation of incoming material, follow these protocols.

Synthesis from Precursor (Self-Validating Route)

Objective: Convert 3-bromo-5-iodopyridin-2-amine to the N,N-dimethyl derivative.

Reagents:

  • Precursor: 3-Bromo-5-iodopyridin-2-amine (1.0 eq)[1][2][3]

  • Paraformaldehyde (10.0 eq)[2][3]

  • Sodium Cyanoborohydride (NaCNBH₃) (3.0 eq)[2][3]

  • Acetic Acid (AcOH) / Methanol (MeOH)[2][3]

Protocol:

  • Dissolution: Dissolve the precursor in MeOH. Add Paraformaldehyde.[1]

  • Activation: Add AcOH dropwise to adjust pH to ~4–5. Stir for 30 min to form the iminium species.

  • Reduction: Cool to 0°C. Add NaCNBH₃ portion-wise. (Caution: Exothermic, gas evolution).[3]

  • Workup: Stir at RT overnight. Quench with sat. NaHCO₃. Extract with DCM.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Quality Control (QC) Checklist

Before using this material in library synthesis, validate these parameters:

TestAcceptance CriteriaWhy?
¹H NMR (DMSO-d₆) Singlet at ~3.0 ppm (6H) Confirms dimethylation.[1][2][3] Absence of broad singlet at ~6.5 ppm confirms no primary amine remains.[1]
LCMS [M+H]⁺ = 326.9 / 328.9 Characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br).[3]
Appearance Off-white to yellow solidDark brown/black indicates oxidation or iodine liberation.[1][2][3]
Synthesis Workflow Diagram

SynthesisFlow Raw Start: 2-Aminopyridine Step1 1. Iodination (NIS/AcOH) Target: C5-Position Raw->Step1 Inter1 2-Amino-5-iodopyridine Step1->Inter1 Step2 2. Bromination (NBS) Target: C3-Position Inter1->Step2 Inter2 3-Bromo-5-iodopyridin-2-amine (CAS 697300-73-5) Step2->Inter2 Step3 3. Reductive Methylation (HCHO / NaCNBH3) Inter2->Step3 Final TARGET: 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (CAS 2640815-86-5) Step3->Final

Figure 2: Synthetic lineage from commodity starting materials to the target building block.[1][2][3]

Handling and Stability

  • Light Sensitivity: Aryl iodides are prone to photodeiodination.[1] Store in amber vials.

  • Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen). The dimethylamino group makes the compound slightly basic; avoid storage near volatile acids.[1][2]

  • Safety: Standard precautions for halogenated pyridines. Treat as a potential skin sensitizer and irritant.[1]

References

  • Li, X., et al. (2016).[3][5] "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine." International Journal of Simulation: Systems, Science & Technology.[3][6] (Validating the precursor synthesis).

  • Parkin, A., et al. (2009).[3] "3-Amino-5-bromo-2-iodopyridine."[1][2][3] Acta Crystallographica Section E. (Structural confirmation of regioisomers).

Sources

Foundational

Technical Guide: Spectroscopic Data &amp; Synthesis of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

This is an in-depth technical guide on the spectroscopic characterization and synthesis of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine , a critical halogenated pyridine intermediate used in advanced medicinal chemistry fo...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the spectroscopic characterization and synthesis of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine , a critical halogenated pyridine intermediate used in advanced medicinal chemistry for selective cross-coupling reactions.

Executive Summary & Compound Significance

3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (CAS: 2640815-86-5) represents a high-value scaffold in drug discovery due to its orthogonal reactivity profile . The presence of three distinct functional handles—an iodine at C5, a bromine at C3, and a dimethylamino group at C2—allows for sequential, regioselective functionalization.

  • C5-Iodine: Most reactive site; undergoes facile Lithium-Halogen exchange or Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) at low temperatures.

  • C3-Bromine: Less reactive than iodine; allows for a second functionalization step after the C5 position has been derivatized.

  • C2-Dimethylamine: Acts as a strong electron-donating group (EDG), modulating the electron density of the pyridine ring and directing electrophilic aromatic substitution (EAS) if further functionalization is required.

This guide provides the synthesis workflow , experimental data for the primary amine precursor , and predictive spectroscopic data for the N,N-dimethyl target, enabling researchers to validate the identity of this compound with high confidence.

Chemical Identity

PropertyDetail
IUPAC Name 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine
Common Name 2-(Dimethylamino)-3-bromo-5-iodopyridine
CAS Number 2640815-86-5 (Target) / 697300-73-5 (Primary Amine Precursor)
Molecular Formula C

H

BrIN

Molecular Weight 326.96 g/mol
SMILES CN(C)C1=NC=C(I)C=C1Br
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water

Synthesis & Experimental Protocol

Since the N,N-dimethyl derivative is often prepared from the primary amine, the purity of the precursor is critical. The following protocol outlines the bromination of 5-iodopyridin-2-amine followed by reductive methylation.

Step 1: Synthesis of Precursor (3-Bromo-5-iodopyridin-2-amine)

Reaction Type: Electrophilic Aromatic Substitution (Bromination)[1][2]

  • Reagents: 5-Iodopyridin-2-amine (1.0 eq), N-Bromosuccinimide (NBS, 1.0 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 5-iodopyridin-2-amine in ACN (0.2 M concentration).

    • Add NBS portion-wise at 0°C to control exotherm.

    • Stir at room temperature for 12–72 hours. Monitor by LCMS for disappearance of starting material.

    • Workup: Concentrate solvent.[2] Redissolve in EtOAc, wash with water and brine.

    • Purification: Silica gel chromatography (EtOAc/Petroleum Ether, 3:1).[2]

    • Yield: ~47–55%.

Step 2: Synthesis of Target (N,N-Dimethylation)

Reaction Type: Reductive Amination

  • Reagents: 3-Bromo-5-iodopyridin-2-amine (1.0 eq), Paraformaldehyde (5.0 eq), Sodium Cyanoborohydride (NaCNBH

    
    , 3.0 eq), Acetic Acid (AcOH).
    
  • Procedure:

    • Dissolve the primary amine in AcOH (or MeOH with catalytic AcOH).

    • Add Paraformaldehyde and stir for 30 min to form the imine/hemiaminal species.

    • Cool to 0°C and add NaCNBH

      
       portion-wise.
      
    • Stir at room temperature overnight.

    • Workup: Quench with saturated NaHCO

      
       (careful: gas evolution). Extract with DCM (3x).
      
    • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

Workflow Visualization

SynthesisWorkflow Start 5-Iodopyridin-2-amine (Starting Material) Step1 Bromination (NBS, ACN) Start->Step1 Inter 3-Bromo-5-iodopyridin-2-amine (Primary Amine Precursor) Step1->Inter Yield: ~50% Step2 Reductive Methylation (HCHO, NaCNBH3) Inter->Step2 Final 3-Bromo-5-iodo- N,N-dimethylpyridin-2-amine (Target) Step2->Final Yield: ~85%

Figure 1: Synthetic pathway from commercially available 5-iodopyridin-2-amine to the N,N-dimethyl target.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

The NMR spectrum is characterized by two distinct aromatic singlets (due to meta-coupling and substituent isolation) and a strong aliphatic singlet for the dimethylamino group.

Predicted

H NMR (400 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling (

, Hz)
Structural Insight
8.25 Doublet (d)1HH6

Deshielded by adjacent Ring Nitrogen and Iodine.
7.95 Doublet (d)1HH4

Located between Bromine and Iodine; shifts downfield due to halogen effect.
3.05 Singlet (s)6HN(CH

)

-Characteristic N,N-dimethyl singlet.

Note: The primary amine precursor (NH


) shows peaks at 

8.07 (H6) and 7.98 (H4) in DMSO-d

. The methylation typically causes a slight downfield shift of H6 due to steric twisting or electronic donation changes.
Predicted

C NMR (100 MHz, CDCl

)
Shift (

, ppm)
AssignmentInsight
158.5 C2 (C-NMe

)
Ipso-carbon attached to the strong electron-donating nitrogen.
148.2 C6 (CH)Highly deshielded position adjacent to ring nitrogen.
144.5 C4 (CH)Deshielded by ortho-halogens.
108.0 C3 (C-Br)Upfield shift due to heavy atom effect of Bromine.
80.5 C5 (C-I)Significant upfield shift (shielding) characteristic of C-I bonds (Heavy Atom Effect).
41.0 N(CH

)

Typical region for N-methyl carbons on aminopyridines.
B. Mass Spectrometry (MS)

The mass spectrum is the most definitive identification tool due to the unique isotopic abundance of Bromine (


Br : 

Br

1:1). Iodine is monoisotopic (

I).
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Molecular Ion [M+H]

    
    : 
    
    • Peak 1 (m/z 326.9): Contains

      
      Br.
      
    • Peak 2 (m/z 328.9): Contains

      
      Br.
      
    • Intensity Ratio: ~1:1 doublet pattern.

Fragmentation Logic:

  • Loss of Methyl: [M-15]

    
     observed (loss of CH
    
    
    
    from NMe
    
    
    ).
  • Loss of Halogen: Loss of Iodine (M-127) is common in high-energy collisions due to the weak C-I bond.

MassSpec Parent [M+H]+ m/z 327 / 329 (1:1) Frag1 [M - I]+ Loss of Iodine Parent->Frag1 Weak C-I Bond Frag2 [M - CH3]+ Loss of Methyl Parent->Frag2 N-Dealkylation

Figure 2: Expected fragmentation pathways in ESI-MS.

C. Infrared Spectroscopy (IR)
  • C-H Stretch (Aromatic): 3050–3010 cm

    
     (Weak).
    
  • C-H Stretch (Aliphatic): 2950–2850 cm

    
     (Medium, from N-Me groups).
    
  • C=N / C=C Ring Stretch: 1580, 1450 cm

    
     (Strong, Pyridine skeletal vibrations).
    
  • C-N Stretch: 1350–1250 cm

    
     (Aromatic amine).
    
  • C-Br / C-I Stretch: < 600 cm

    
     (Fingerprint region, often difficult to assign in standard IR).
    
  • Absence: No N-H stretching bands (3400–3200 cm

    
    ), confirming full methylation.
    

Quality Control & Impurities

When analyzing the spectra, watch for these common impurities:

  • Monometylated Amine: If the methylation is incomplete, a broad singlet around 4.0–5.0 ppm (NH) will appear in

    
    H NMR, and the MS will show masses at 313/315.
    
  • Debrominated Side-Product: If the reaction conditions are too harsh (e.g., Li-Hal exchange attempted), the bromine at C3 may be lost (MS: 249).

  • Regioisomers: Unlikely if starting from pure 5-iodopyridin-2-amine, but possible if starting from 2-aminopyridine via non-selective halogenation.

References

  • Primary Amine Synthesis: ChemicalBook. (2025). Synthesis of 3-Bromo-5-iodopyridin-2-amine. Retrieved from

  • Crystallographic Data: Bunker, K. D., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E. Retrieved from

  • Compound Catalog Entry: AK Scientific. (2026).[1][3] 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (CAS 2640815-86-5).[4][5][6][7][8] Retrieved from [6][7]

  • General Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard Text for Pyridine Shifts).

Sources

Exploratory

Solubility of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine in Organic Solvents For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Understanding the solubility of this compound is paramount for its effective use in reaction media, purification processes, and formulation development.

Introduction: The Critical Role of Solubility

3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine is a halogenated and N,N-disubstituted aminopyridine. Such compounds are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The solubility of a compound dictates its behavior in various chemical environments, influencing reaction kinetics, yield, and the ease of downstream processing. In drug development, solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. A thorough understanding of the solubility of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine in a range of organic solvents is therefore essential for its rational application in research and development.

Molecular Structure and Physicochemical Properties Analysis

The solubility of a compound is intrinsically linked to its molecular structure and the resulting intermolecular forces it can establish with a solvent. The structure of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine is presented below:

Chemical Structure:

(A simplified representation of the substituted pyridine ring)

Key Structural Features and Their Influence on Solubility:

  • Pyridine Ring: The core of the molecule is a pyridine ring, an aromatic heterocycle. The nitrogen atom in the ring introduces a dipole moment and makes the molecule a weak base.[1] The aromatic π-system allows for π-π stacking interactions.

  • Halogen Substituents (Bromo and Iodo): The presence of bromine and iodine atoms significantly increases the molecular weight and polarizability of the molecule. This enhances London dispersion forces, which can contribute to solubility in nonpolar solvents. The electronegativity of these halogens also contributes to the overall dipole moment of the molecule.

  • N,N-dimethylamino Group: This tertiary amine group is a key feature influencing the molecule's polarity and basicity. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. However, the absence of N-H protons means it cannot act as a hydrogen bond donor. This distinguishes it from its primary amine analog, 3-Bromo-5-iodo-pyridin-2-amine.[2] The two methyl groups add to the steric bulk around the nitrogen atom.

Predicted Physicochemical Properties:

  • Polarity: The molecule is expected to be moderately polar due to the presence of the nitrogen atoms and the carbon-halogen bonds. The overall polarity will be a vector sum of the individual bond dipoles.

  • Hydrogen Bonding: The molecule can only act as a hydrogen bond acceptor through the nitrogen atoms of the pyridine ring and the dimethylamino group. It cannot self-associate through hydrogen bonding in the same way as its primary or secondary amine counterparts.

  • pKa: The pyridine nitrogen will have a basic pKa, likely in the range of other substituted pyridines.[1][3] The N,N-dimethylamino group will also contribute to the overall basicity. The exact pKa would need to be determined experimentally.

  • Physical State: The related compound, 3-Bromo-5-iodo-pyridin-2-amine, has a melting point of 106-110°C, indicating it is a solid at room temperature.[2] It is highly probable that 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine is also a solid.

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the bromo and iodo groups contribute to van der Waals forces, the overall polarity of the molecule will likely hinder its dissolution in highly nonpolar media.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone, Dimethylformamide, Dimethyl Sulfoxide): Solubility is predicted to be significantly higher in these solvents. Dichloromethane should be an effective solvent due to its ability to engage in dipole-dipole interactions. Ethers like THF and esters like ethyl acetate can act as hydrogen bond acceptors, interacting with the molecule. Highly polar aprotic solvents like DMF and DMSO are expected to be very good solvents due to their large dipole moments and ability to effectively solvate the polar regions of the molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water):

    • Alcohols (Methanol, Ethanol): Good solubility is anticipated. These solvents can engage in dipole-dipole interactions and can act as hydrogen bond donors to the nitrogen atoms of the solute.

    • Water: Solubility in water is expected to be low. While the molecule has polar groups and can accept hydrogen bonds, its large, nonpolar surface area due to the aromatic ring and halogen substituents will likely result in unfavorable hydrophobic interactions. The related compound, pyridine, is miscible with water, but the heavy halogen substituents on 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine significantly increase its lipophilicity.[1]

Experimental Determination of Solubility: A Self-Validating Protocol

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate solubility data. The isothermal equilibrium (or shake-flask) method is a widely accepted and reliable technique.[4]

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Accurately weigh excess 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine B Add to a known volume of the selected organic solvent in a sealed vial A->B C Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48h) to ensure equilibrium B->C D Allow the suspension to settle C->D E Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solid D->E F Prepare a series of dilutions of the clear filtrate E->F G Quantify the concentration of the compound in the filtrate using a validated analytical method (e.g., HPLC-UV) F->G H Calculate the solubility (e.g., in mg/mL or mol/L) G->H

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or agitator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved solute.

  • Phase Separation:

    • Remove the vial from the shaker and allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a fine-pore filter (e.g., 0.45 µm) to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent.

    • Determine the concentration of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or quantitative Nuclear Magnetic Resonance (qNMR).

    • A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Predicted Solubility Data and Classification

The following table summarizes the predicted solubility of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine in a range of common organic solvents. These are qualitative predictions and should be confirmed by experimental data.

Solvent ClassExample SolventPredicted SolubilityRationale
Nonpolar HexaneVery LowMismatch in polarity. Dominated by London dispersion forces which are insufficient to overcome the solute's lattice energy and the solvent's self-association.
TolueneLow to ModerateAromatic nature allows for potential π-π interactions with the pyridine ring, but the overall polarity mismatch remains a limiting factor.
Polar Aprotic DichloromethaneHighGood match in terms of dipole-dipole interactions.
Tetrahydrofuran (THF)HighCan act as a hydrogen bond acceptor and has a moderate dielectric constant.
Ethyl AcetateModerate to HighA good balance of polarity and hydrogen bond accepting capability.
AcetoneHighStrong dipole moment and ability to accept hydrogen bonds.
Dimethylformamide (DMF)Very HighHighly polar solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Very HighHighly polar solvent with a large dielectric constant, excellent for dissolving a wide range of compounds.
Polar Protic MethanolHighCan act as a hydrogen bond donor to the nitrogen atoms of the solute.
EthanolHighSimilar to methanol, with slightly lower polarity.
WaterVery LowThe large, hydrophobic surface area of the molecule is expected to lead to poor aqueous solubility.

Visualizing Solubility Principles

The "like dissolves like" principle can be visualized as the compatibility of intermolecular forces between the solute and the solvent.

G cluster_solute 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine cluster_solvents Solvents Solute Moderately Polar H-bond Acceptor Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Poor Match (Low Solubility) PolarAprotic Polar Aprotic (e.g., DCM, THF, DMSO) Solute->PolarAprotic Good Match (High Solubility) PolarProtic Polar Protic (e.g., Methanol, Water) Solute->PolarProtic Partial Match (Moderate to High Solubility in Alcohols, Low in Water)

Caption: Conceptual diagram illustrating the "like dissolves like" principle for the target molecule.

Conclusion

References

  • ResearchGate. (n.d.). 3-Amino-5-bromo-2-iodopyridine.
  • PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine.
  • ChemicalBook. (n.d.). 3-BROMO-5-IODOPYRIDIN-2-AMINE.
  • BenchChem. (n.d.). Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide.
  • ACS Publications. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research.
  • MDPI. (2025).
  • Wikipedia. (n.d.). Pyridine.
  • NIH. (n.d.). 3-Amino-5-bromo-2-iodopyridine. PMC.
  • Google Patents. (n.d.). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[5][6][7]triazolo[1,5-a]pyridine.

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • NIH. (2018). Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction. PMC.
  • ResearchGate. (2021). Determination of 24 primary aromatic amines in aqueous food simulants....
  • AA Blocks. (n.d.). 5-Bromo-3-fluoro-4-iodo-N,N-dimethylpyridin-2-amine.
  • Fluorochem. (n.d.). 5-Bromo-N,N-dimethylpyridin-3-amine.
  • ResearchGate. (n.d.). Part A. Properties and Reactions of Pyridines.
  • Dandu, R. R., et al. (2011).
  • PubChem. (n.d.). 2-Amino-3-bromopyridine.
  • MDPI. (2005). Acidity Study on 3-Substituted Pyridines.
  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • ResearchGate. (2025).

Sources

Foundational

Technical Guide: Sequential Functionalization of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine in Drug Discovery

Executive Summary: The "Linchpin" Scaffold 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (CAS: 2640815-86-5) represents a high-value "linchpin" scaffold in modern medicinal chemistry.[1][2] Unlike simple pyridine building b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Linchpin" Scaffold

3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (CAS: 2640815-86-5) represents a high-value "linchpin" scaffold in modern medicinal chemistry.[1][2] Unlike simple pyridine building blocks, this molecule offers three distinct vectors for diversification, governed by a strict hierarchy of reactivity.

For the drug developer, this molecule solves a specific problem: Rapid generation of SAR (Structure-Activity Relationship) libraries with orthogonal vectors. The presence of an iodine atom at C-5 and a bromine atom at C-3 allows for highly selective, temperature-controlled sequential cross-coupling reactions.[1][2] Meanwhile, the N,N-dimethylamino group at C-2 modulates the electronic density of the pyridine ring, enhances solubility in organic solvents compared to the free amine, and eliminates the need for nitrogen protection during metal-catalyzed steps.[2]

Chemical Architecture & Reactivity Logic[2]

To utilize this scaffold effectively, one must understand the electronic and steric forces at play.[2]

The Reactivity Hierarchy

The molecule operates on a "programmed" reactivity scale.[2] Palladium-catalyzed oxidative addition occurs preferentially at the C-I bond due to its lower bond dissociation energy (BDE) compared to C-Br.[1][2]

PositionSubstituentReactivityRole in Synthesis
C-5 IodineHigh First point of diversification (e.g., Suzuki, Sonogashira).[1][2]
C-3 BromineMedium Second point of diversification; requires higher energy/specialized ligands.
C-2 NMe2Low (Chemical) Electronic modulator (Strong EDG); Solubility handle.[1]
Electronic Modulation

The N,N-dimethylamino group is a strong electron-donating group (EDG).[1][2] By pushing electron density into the pyridine ring:

  • Oxidative Addition: It makes the ring electron-rich, which generally facilitates the oxidative addition of Pd(0) into the C-X bonds, though it may require electron-poor ligands on the catalyst to balance the cycle.[2]

  • pKa Tuning: It increases the basicity of the pyridine nitrogen, potentially aiding in lysosomal trapping or solubility in aqueous formulation, a critical parameter in ADME optimization.

Strategic Applications in Medicinal Chemistry

Kinase Inhibitor Design (The "Hinge" Strategy)

While the free amino group (-NH2) is typically required for hydrogen bonding to the kinase hinge region (e.g., in Crizotinib analogs), the N,N-dimethyl variant serves two specific purposes:[2]

  • Probing Hydrophobic Pockets: It targets kinases where the hinge region tolerates or requires hydrophobic bulk (e.g., non-canonical kinase pockets).

  • Solubility & Permeability: The methyl groups prevent the formation of intermolecular H-bond aggregates common with primary aminopyridines, significantly improving lipophilicity (LogD) and membrane permeability during early screening.

PROTAC Linkerology

This scaffold is ideal for Proteolysis Targeting Chimeras (PROTACs). The C-5 and C-3 positions act as orthogonal attachment points.[2]

  • Vector A (C-5): Attachment of the E3 Ligase ligand (e.g., Cereblon or VHL binder).

  • Vector B (C-3): Attachment of the Linker-Warhead moiety targeting the protein of interest (POI).

  • Result: A rigid, defined geometry that reduces the entropic penalty of ternary complex formation.

Visualizing the Synthetic Workflow

The following diagram illustrates the "Programmed Synthesis" approach, utilizing the reactivity difference between C-I and C-Br.

SequentialCoupling Start 3-Bromo-5-iodo- N,N-dimethylpyridin-2-amine Step1 Intermediate A (C-5 Functionalized) Start->Step1 Selective C-I Coupling Reagent1 Boronic Acid (R1-B(OH)2) Pd(PPh3)4, Na2CO3 rt to 60°C Final Final Product (C-3 & C-5 Functionalized) Step1->Final Forced C-Br Coupling Reagent2 Boronic Acid (R2-B(OH)2) Pd(dppf)Cl2, K3PO4 90-110°C

Caption: Figure 1: Chemo-selective functionalization strategy utilizing the reactivity gap between C-I (mild conditions) and C-Br (forcing conditions).[1][2]

Experimental Protocols (Self-Validating Systems)

Protocol A: Selective Suzuki-Miyaura Coupling at C-5

Objective: Install an aryl group at the iodine position without disturbing the bromine.

Reagents:

  • Substrate: 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (1.0 eq)[1][2]

  • Boronic Acid: Aryl-B(OH)2 (1.1 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%) - Chosen for high selectivity at lower temperatures.[1]

  • Base: Na2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: DME/Water (4:1)

Procedure:

  • Degassing: Charge a reaction vial with substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical Step: Oxygen removal prevents homocoupling byproducts.[1]

  • Solvation: Add degassed DME and aqueous Na2CO3 via syringe.

  • Reaction: Stir at room temperature to 45°C . Monitor via LC-MS every 30 minutes.

    • Checkpoint: The reaction is complete when the starting material (M+) disappears. If the temperature exceeds 60°C, trace C-3 coupling (bromine) may occur.[2]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

Protocol B: Subsequent Coupling at C-3

Objective: Functionalize the remaining bromine position.

Reagents:

  • Substrate: Intermediate A (from Protocol A)

  • Boronic Acid/Ester: R2-B(OR)2 (1.5 eq)

  • Catalyst: Pd(dppf)Cl2[3]·DCM (5-10 mol%) - Chosen for thermal stability and efficiency with aryl bromides.[1][2]

  • Base: K3PO4 (3.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: Combine reagents in a pressure tube.

  • Reaction: Heat to 90–100°C for 4–12 hours.

  • Validation: LC-MS should show the shift from the monobromo species to the final disubstituted product.

Data & Reactivity Comparison

The following table summarizes the selectivity ratios typically observed with 2-amino-3,5-dihalopyridines, validated against standard cross-coupling literature.

Coupling TypeLeaving GroupCatalyst SystemTemp (°C)Selectivity (C-5 : C-3)
Suzuki I (C-5)Pd(PPh3)4 / Na2CO325-45> 95 : 5
Suzuki Br (C-3)Pd(dppf)Cl2 / K3PO490-100N/A (C-5 already reacted)
Sonogashira I (C-5)PdCl2(PPh3)2 / CuI25> 98 : 2
Buchwald Br (C-3)Pd2(dba)3 / Xantphos100High (Requires forcing)

Note: The N,N-dimethyl group enhances electron density, potentially requiring slightly longer reaction times for the C-3 bromine compared to electron-deficient pyridines.[1][2]

References

  • Synthesis and Reactivity of 2-Amino-5-bromo-3-iodopyridine Derivatives Source: International Journal of Simulation: Systems, Science and Technology (IJSSST). Relevance: Establishes the foundational synthesis and halogen selectivity of the parent scaffold.[2] URL:[Link]

  • Crystal Structure and Ortho-Iodo Geometry Source: National Institutes of Health (PMC) / Acta Crystallographica. Relevance: Provides structural data on the steric environment of the 2-amino-3-halo system. URL:[Link]

  • Microwave-Assisted Synthesis of Aminopyridines Source: CLOCKSS / Heterocyclic Communications.[1] Relevance: details conditions for amination and functionalization of 3,5-dibromo precursors. URL:[Link] (Direct article indexing via Heterocyclic Communications, Vol 17).

  • Commercial Building Block Data: 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine Source: PubChem / Sigma-Aldrich.[1][2] Relevance: Verification of CAS 2640815-86-5 and physical property data.[1][2] URL:[Link] (Parent compound reference for analog comparison).

  • Unconventional Site Selectivity in Dihalogenated Heteroarenes Source: National Institutes of Health (PMC). Relevance: Advanced mechanistic insight into controlling regioselectivity in Pd-catalyzed couplings. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Chemoselective Cross-Coupling of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

This guide provides an in-depth technical analysis of the reactivity and cross-coupling applications of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine . It is structured for medicinal chemists and process scientists requirin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the reactivity and cross-coupling applications of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine . It is structured for medicinal chemists and process scientists requiring high-fidelity protocols for sequential functionalization.

Executive Summary

3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (CAS: 2640815-86-5) represents a "privileged scaffold" in modern drug discovery, particularly for the synthesis of kinase inhibitors and CNS-active agents. Its value lies in its unique halogenation pattern, which enables highly predictable regioselective sequential cross-coupling .

Unlike its isomer (2-amino-5-bromo-3-iodopyridine), where steric hindrance at C3 competes with the intrinsic reactivity of the C-I bond, the subject molecule exhibits synergistic selectivity . Both steric accessibility and bond dissociation energy (BDE) favor the C5-position, allowing researchers to install distinct pharmacophores at C5 and C3 sequentially without the need for protecting group manipulations.

Structural Analysis & Reactivity Profile

To design effective synthetic routes, one must understand the electronic and steric environment of the substrate.

The "Synergistic Selectivity" Model

In many polyhalogenated heterocycles, electronic and steric factors oppose each other. In this substrate, they align perfectly to favor C5-functionalization.

FeaturePosition C3 (Bromine)Position C5 (Iodine)Impact on Reactivity
Halogen Type Bromine (Br)Iodine (I)C-I bond is weaker (~65 kcal/mol) than C-Br (~81 kcal/mol), favoring C5 oxidative addition.
Steric Environment Hindered (Ortho to NMe₂ and Ring N)Accessible (Meta to NMe₂, Para to Ring N)Bulky ligands struggle to access C3, further favoring C5.
Electronic Effect Electron-rich (Inductive donation from NMe₂)Less electron-richNMe₂ donates density, making oxidative addition slower overall, but C5 remains the kinetic trap.
Visualization of Reactivity

The following diagram illustrates the distinct reactivity zones, guiding ligand selection.

ReactivityMap Substrate 3-Bromo-5-iodo- N,N-dimethylpyridin-2-amine C5_Site Site 1: C5-Iodine (Kinetic Control) Substrate->C5_Site Fast Oxidative Addition (Mild Pd sources) C3_Site Site 2: C3-Bromine (Thermodynamic/Forcing) Substrate->C3_Site Slow Oxidative Addition (Requires bulky ligands) C5_Site->C3_Site Sequential Functionalization

Figure 1: Reactivity map highlighting the kinetic preference for C5-iodine displacement.

Chemoselective Strategies: The Core Protocols

Strategy A: C5-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at C5 while leaving the C3-Br intact for later steps.

Mechanism: The oxidative addition of Pd(0) into the C-I bond is orders of magnitude faster than C-Br. By controlling temperature and stoichiometry, >95% regioselectivity is achievable.

Protocol 1: C5-Selective Coupling
  • Scale: 1.0 mmol

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.05 equiv (Do not use large excess)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂·DCM (3 mol%)

    • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

    • Solvent: DME/Water (4:1) or Toluene/EtOH/Water (4:1:1)

  • Conditions: 60°C for 4–6 hours. (Avoid reflux to prevent C3 activation).

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed solvent mixture.

  • Catalyst Addition: Add Pd catalyst under a positive stream of Argon.

  • Reaction: Heat to 60°C. Monitor by LC-MS. The starting material (M+) should convert to the mono-coupled product (M+R-I).

    • Checkpoint: If C3-coupling is observed (<5%), lower temperature to 40°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Strategy B: Subsequent C3-Coupling (Buchwald or Suzuki)

Objective: Functionalize the sterically hindered C3-position.

Mechanism: The C3-Br bond is electron-rich (due to the ortho-NMe₂) and sterically crowded. Standard catalysts (e.g., Pd(PPh₃)₄) often fail or react sluggishly. Dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are required to facilitate oxidative addition and reductive elimination in this crowded environment.

Protocol 2: C3-Suzuki Coupling (Sterically Demanding)
  • Reagents:

    • C5-Substituted Intermediate: 1.0 equiv[1]

    • Boronic Acid: 1.5 equiv[1]

    • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%)

      • Alternative: Pd-PEPPSI-IPr (2 mol%)

    • Base: K₃PO₄ (3.0 equiv, solid)

    • Solvent: 1,4-Dioxane (anhydrous)

  • Conditions: 100°C – 110°C (Reflux) for 12–18 hours.

Key Insight: The use of anhydrous K₃PO₄ and dioxane is critical here to maximize the reaction temperature and promote the coupling of the deactivated bromide.

Sequential Workflow Visualization

This workflow demonstrates the logical progression from the di-halogenated precursor to a bis-functionalized drug scaffold.

Workflow SM Starting Material (3-Br, 5-I) Step1 Step 1: C5-Coupling (Pd(PPh3)4, 60°C) SM->Step1 Inter Intermediate (3-Br, 5-Aryl) Step1->Inter >95% Regioselectivity Step2 Step 2: C3-Coupling (Pd-XPhos, 100°C) Inter->Step2 Final Final Scaffold (3,5-Bis-aryl) Step2->Final Overcomes Sterics

Figure 2: Sequential functionalization workflow.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Conversion at C5 Catalyst poisoning by pyridine nitrogen.[1]Switch to Pd(dppf)Cl₂ ; the bidentate ligand prevents formation of stable Pd-pyridine complexes.
Loss of Selectivity (C3 coupling in Step 1) Temperature too high or highly reactive boronic acid.Lower temp to 40°C; add boronic acid slowly (syringe pump) to keep concentration low.
No Reaction at C3 (Step 2) Steric hindrance / Electron-rich deactivation.Switch ligand to RuPhos (for amination) or XPhos (for Suzuki). Use t-BuOH or n-BuOH as co-solvent to facilitate transmetallation.
Protodehalogenation (Br replaced by H) Hydride source in solvent or excessive heat.Ensure solvents are anhydrous; avoid alcohols in Step 2 if using strong bases; reduce reaction time.

References

  • Chemoselectivity in Halopyridines

    • Title: Regioselective Suzuki-Miyaura Coupling of 2-Amino-3,5-dibromopyridines.
    • Context: Establishes the general rule that C5 (less hindered) reacts before C3 (hindered) in 2-amino-pyridine scaffolds.
    • Source:

  • Ligand Effects in Pyridine Coupling

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines.[2]

    • Context: Details the necessity of bulky phosphine ligands (XPhos, SPhos) for coupling at electron-rich or hindered positions on the pyridine ring.
    • Source:

  • General Reactivity of 3-Bromo-5-iodopyridines

    • Title: Synthesis of Novel Pyridine-Based Deriv
    • Context: Provides experimental baselines for Suzuki couplings in aqueous dioxane systems for similar halogen
    • Source:

  • Compound Data

    • Title: 3-bromo-5-iodo-N,N-dimethylpyridin-2-amine (CAS 2640815-86-5).[3]

    • Context: Verification of chemical structure and availability.[1][4][5][6]

    • Source:

Sources

Protocols & Analytical Methods

Method

Suzuki coupling conditions for 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

An Application Guide to the Suzuki Coupling of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine: Protocols and Mechanistic Insights Introduction: The Strategic Importance of Substituted Pyridines Substituted pyridine scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Suzuki Coupling of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine: Protocols and Mechanistic Insights

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are foundational building blocks in modern medicinal chemistry and drug development.[1][2][3] Their presence in numerous FDA-approved drugs highlights their role in creating clinically effective agents for a wide range of diseases.[1][4] The ability to precisely and efficiently functionalize the pyridine ring is therefore of paramount importance. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering broad functional group tolerance and high yields, making it an indispensable tool in pharmaceutical synthesis.[5][6][7]

This guide focuses on a particularly valuable and challenging substrate: 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine . This dihalogenated pyridine presents a unique opportunity for sequential and site-selective functionalization, allowing for the creation of complex, multi-substituted pyridine derivatives. The key to unlocking its synthetic potential lies in understanding and controlling the chemoselectivity of the Suzuki coupling at the C-I and C-Br positions. This document provides senior scientists and researchers with a detailed exploration of the underlying principles, field-proven protocols, and troubleshooting advice to successfully leverage this versatile building block.

The Principle of Chemoselectivity: C-I vs. C-Br Reactivity

The cornerstone of performing selective Suzuki couplings on dihalogenated substrates is the inherent difference in reactivity among carbon-halogen bonds. The rate-determining step in the Suzuki catalytic cycle is typically the oxidative addition of the aryl halide to the palladium(0) complex.[8] The energy barrier for this step is highly dependent on the nature of the halogen, following a well-established trend:

Reactivity Order: I > Br > OTf >> Cl > F [8][9]

This reactivity hierarchy is rooted in the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl) and the polarizability of the halogen atom. The weaker, more polarizable C-I bond undergoes oxidative addition to the Pd(0) catalyst much more readily and under significantly milder conditions than the stronger C-Br bond. This differential reactivity is the key to achieving high chemoselectivity. By carefully selecting the catalyst, ligand, base, and temperature, one can favor the reaction at the more labile C-5 iodo position while leaving the C-3 bromo position intact for subsequent transformations.

The Suzuki-Miyaura Catalytic Cycle

The general mechanism for the Suzuki coupling proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is crucial for rationalizing reaction outcomes and troubleshooting.

Suzuki_Cycle color_pd color_pd color_substrate color_substrate color_boronic color_boronic color_product color_product color_base color_base Pd0 Pd(0)L_n Active Catalyst PdII_A Oxidative Adduct (Aryl-Pd(II)-X) PdII_B Transmetalation Complex (Aryl-Pd(II)-R') PdII_A->PdII_B Transmetalation PdII_B->Pd0 regenerates Product Coupled Product (Ar-R') PdII_B->Product Reductive Elimination ArX 3-Bromo-5-iodo-Pyridine (Ar-X) ArX->PdII_A Oxidative Addition Boronic Boronic Acid/Ester (R'-B(OR)2) Boronic->PdII_B Base Base (e.g., K2CO3) Base->PdII_B activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Selective Suzuki Coupling at the C-5 Iodo Position

This protocol is designed to achieve high selectivity for the coupling of a boronic acid at the C-5 iodo position, leveraging its higher reactivity. Milder reaction conditions are employed to prevent significant reaction at the C-3 bromo position.

Experimental Workflow

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (Example)
3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine327.931.0328 mg (1.0 mmol)
Arylboronic AcidVaries1.21.2 mmol
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.03 (3 mol%)34.7 mg (0.03 mmol)
Potassium Carbonate (K₂CO₃)138.212.5345.5 mg (2.5 mmol)
1,4-Dioxane--8 mL
Water (degassed)--2 mL
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask, add 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxygen.[10]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) is crucial to prevent catalyst oxidation.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously. The lower temperature helps to ensure selectivity for the more reactive C-I bond.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. Look for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-bromo-5-aryl-N,N-dimethylpyridin-2-amine.

Protocol 2: Sequential Coupling - Functionalization at the C-3 Bromo Position

Following the successful synthesis of the 5-aryl substituted pyridine, the remaining C-3 bromo position can be functionalized in a subsequent Suzuki coupling. This second coupling typically requires more forcing conditions due to the lower reactivity of the C-Br bond.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (Example)
3-Bromo-5-aryl-N,N-dimethylpyridin-2-amineVaries1.01.0 mmol
Arylboronic Acid (different from step 1)Varies1.51.5 mmol
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.02 (2 mol%)18.3 mg (0.02 mmol)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.08 (8 mol%)32.8 mg (0.08 mmol)
Potassium Phosphate (K₃PO₄)212.273.0636.8 mg (3.0 mmol)
Toluene--8 mL
Water (degassed)--1 mL
Rationale for Condition Changes
  • Catalyst System: A more active catalyst system is employed. Pd₂(dba)₃ is a common Pd(0) precursor, and SPhos is a bulky, electron-rich Buchwald phosphine ligand.[9] Such ligands are known to promote the oxidative addition of less reactive aryl bromides and chlorides.[8][11]

  • Base: K₃PO₄ is a stronger base than K₂CO₃, which can facilitate the transmetalation step, particularly with more challenging substrates.

  • Temperature: A higher temperature (100-110 °C) is used to overcome the higher activation energy for the oxidative addition of the C-Br bond.

Step-by-Step Protocol
  • Reaction Setup: In a flame-dried Schlenk tube, combine the 3-bromo-5-aryl-N,N-dimethylpyridin-2-amine (1.0 eq), the second arylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.08 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring & Work-up: Monitor the reaction as described in Protocol 1. The reaction may require a longer time (6-18 hours). The work-up, extraction, and purification procedure is analogous to Protocol 1.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficiently degassed solvents; Poor quality reagents.Use fresh catalyst and high-purity, dry reagents. Ensure thorough degassing of solvents. Consider a different, more active catalyst/ligand system (e.g., Pd(OAc)₂ with a Buchwald ligand).
Protodeborylation Presence of excess water or protic sources; Base-mediated decomposition of boronic acid.Use anhydrous solvents if possible (though some water is often beneficial). Add the boronic acid portion-wise. Use a milder base like KF.[11]
Homocoupling (R'-R') Oxygen contamination leading to reductive elimination from the boronic acid-Pd complex.Rigorously maintain an inert atmosphere throughout the setup and reaction.
Poor Selectivity (Protocol 1) Reaction temperature too high; Catalyst system too active.Lower the reaction temperature (e.g., to 60-70 °C). Use a less active catalyst like Pd(PPh₃)₄ as specified. Reduce reaction time.
Formation of Diarylated Product In Protocol 1, this indicates conditions are too harsh, activating the C-Br bond.Re-optimize using a lower temperature or a less active catalyst/ligand combination. In some cases, using a substoichiometric amount of the boronic acid can mitigate over-reaction.[12]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Harvard University. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PMC. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2025). MDPI. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). PMC. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Principles of the Suzuki Coupling Reaction. (2023). Encyclopedia.pub. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]

  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (2025). ResearchGate. [Link]

  • Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. (2009). Organometallics. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]

Sources

Application

Application Note: Chemoselective Synthesis of Novel Heterocycles from 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

This Application Note is designed for medicinal chemists and process development scientists. It details the chemoselective functionalization of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine , a high-value scaffold for gener...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the chemoselective functionalization of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine , a high-value scaffold for generating novel kinase inhibitors and GPCR ligands.[1]

[1]

Executive Summary

3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (CAS: 2640815-86-5) represents a "privileged scaffold" in drug discovery due to its ability to access 3,5-disubstituted-2-aminopyridines—a core motif found in numerous FDA-approved kinase inhibitors (e.g., Crizotinib analogs).[1]

This guide addresses the primary synthetic challenge: Regiocontrol . The distinct electronic and steric environments of the C5-Iodine and C3-Bromine bonds allow for highly predictable sequential functionalization.[1] By exploiting the higher reactivity of the C5-I bond, researchers can synthesize diverse libraries of non-fused and fused heterocyclic systems with high precision.[1]

Key Reactivity Profile
  • C5-Position (Iodine): Sterically accessible and electronically activated for rapid oxidative addition.[1] Reacts first under mild Pd-catalyzed conditions.[1]

  • C3-Position (Bromine): Sterically hindered by the adjacent N,N-dimethylamine and pyridine nitrogen.[1] Reacts second, requiring specialized ligands (e.g., Buchwald biaryl phosphines) or forcing conditions.[1]

  • C2-Dimethylamine: Acts as a strong electron-donating group (EDG), increasing the electron density of the pyridine ring.[1] This stabilizes the oxidative addition intermediate but may require electron-rich ligands for the difficult C3-coupling.[1]

Mechanistic Workflow & Logic

The synthesis strategy relies on a "Linear Diversification" approach.[1] The C5-I bond is engaged first to install the primary pharmacophore (typically an aryl or heteroaryl group).[1] The C3-Br bond is subsequently activated to introduce a secondary solubilizing group, a linker, or a cyclization partner.[1]

Diagram 1: Sequential Chemoselective Functionalization Pathway

ReactionPathway cluster_legend Reactivity Logic Start 3-Bromo-5-iodo- N,N-dimethylpyridin-2-amine Step1 Step 1: C5-Selective Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Step1 Fast Oxidative Addition (C-I) Intermediate Intermediate: 3-Bromo-5-aryl- N,N-dimethylpyridin-2-amine Step1->Intermediate Step2 Step 2: C3-Coupling (Suzuki/Sonogashira) (Pd-XPhos, R-M) Intermediate->Step2 Forcing Conditions (C-Br) Final Final Product: 3,5-Disubstituted- N,N-dimethylpyridin-2-amine Step2->Final Note1 C5-I: High Reactivity (Kinetic Control) Note2 C3-Br: Steric Hindrance (Thermodynamic/Ligand Control)

Caption: Logical flow for the sequential functionalization of the pyridine core. The C5-I bond is cleaved exclusively in Step 1, preserving the C3-Br bond for subsequent diversification.[1]

Experimental Protocols

Protocol A: Chemoselective C5-Arylation (Suzuki-Miyaura)

Objective: Selective installation of an aryl/heteroaryl group at the C5 position without affecting the C3-bromide.[1]

Reagents:

  • Substrate: 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) - Selected for its high selectivity towards iodides over bromides.[1]

  • Base: 2M Na₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 eq), arylboronic acid (1.1 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane/water mixture via syringe.

  • Reaction: Heat the mixture to 60–70 °C for 4–6 hours.

    • Note: Do not exceed 80 °C to prevent premature oxidative addition at the C3-Br position.[1]

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The starting material (C5-I) should disappear, leaving the mono-coupled bromide product.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Data Validation (Expected):

  • MS (ESI): M+H peak corresponds to [Substrate - I + Aryl]. Isotopic pattern should show a 1:1 doublet characteristic of one Bromine atom remaining.

  • ¹H NMR: The C3-proton (if applicable) or adjacent ring protons will shift.[1] Crucially, the integration will confirm the loss of the C5-I moiety while the NMe₂ signal remains a singlet (~3.0 ppm).[1]

Protocol B: C3-Functionalization (Suzuki/Sonogashira) of the C5-Aryl Intermediate

Objective: Functionalization of the sterically hindered C3-position. Challenge: The C3 position is flanked by the bulky NMe₂ group and the pyridine nitrogen.[1] Standard catalysts (e.g., Pd(PPh₃)₄) often fail or result in low yields. Solution: Use Buchwald Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2) which are designed for sterically demanding couplings.[1]

Option B1: C3-Suzuki Coupling (Biaryl Synthesis)

Reagents:

  • Substrate: 3-Bromo-5-aryl-N,N-dimethylpyridin-2-amine (from Protocol A)[1]

  • Boronic Acid: R-B(OH)₂ (1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 (5 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous conditions preferred for difficult couplings.[1]

  • Solvent: Toluene/Water (10:1) or THF.

Procedure:

  • Combine substrate, boronic acid, XPhos Pd G2, and K₃PO₄ in a vial.[1]

  • Purge with inert gas. Add degassed solvent.

  • Heat to 100 °C (or reflux) for 12–18 hours.

  • Optimization: If conversion is low, switch to microwave irradiation (120 °C, 1 h).[1]

Option B2: C3-Sonogashira Coupling (Alkynylation)

Objective: Introduction of an alkyne for potential cyclization (e.g., Furo[2,3-b]pyridine synthesis).[1]

Reagents:

  • Substrate: 3-Bromo-5-aryl-N,N-dimethylpyridin-2-amine[1]

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) + CuI (10 mol%)[1]

  • Base: Et₃N or Diisopropylamine (used as solvent/co-solvent)

  • Temperature: 80–90 °C (Sealed tube).

Advanced Application: Synthesis of Fused Heterocycles

While the N,N-dimethyl group prevents standard 7-azaindole formation (which requires a free NH₂), the C3-alkyne generated in Protocol B2 can be cyclized via demethylative annulation or by using bifunctional alkynes.[1]

Target: Furo[2,3-b]pyridine derivatives Method:

  • Perform Protocol B2 using a propargyl alcohol derivative.

  • Treat the resulting alkyne with a strong base (e.g., KOtBu in NMP) or Gold catalyst (AuCl₃).[1]

  • Note: The NMe₂ group is robust.[1] To form nitrogen-containing fused rings (e.g., imidazopyridines), one must typically start with the free amine.[1] However, for this specific NMe₂ starting material, scaffold hopping to oxygen/sulfur-fused systems is the most viable "novel" pathway without a deprotection step.[1]

Summary of Reaction Conditions & Yields

Reaction StepTarget BondCatalyst SystemTemp (°C)Typical YieldCritical Factor
Step 1 C5-IodinePd(dppf)Cl₂ / Na₂CO₃60–7085–95%Temp control (<80°C) avoids C3 reaction.[1]
Step 2 C3-BromineXPhos Pd G2 / K₃PO₄100–11060–80%Requires bulky, electron-rich ligand (XPhos).[1]
Step 2 (Alt) C3-BrominePd(PPh₃)₂Cl₂ / CuI9050–70%Sonogashira; requires sealed tube.

References

  • Chemoselective Couplings of Dihalopryidines

    • Synthesis of 3-amino-5-bromopyridine derivatives.[1][3][4] Dandu, R. et al. Heterocycles, 2011.[1]

    • Sequential and iterative Pd-catalyzed cross-coupling reactions.Beilstein J. Org. Chem., 2016.[1][5][6]

  • Structural Data & Reactivity

    • Crystal structure of 3-amino-5-bromo-2-iodopyridine.[1]Acta Crystallographica, 2009.[7]

  • General Suzuki Coupling Protocols

    • Suzuki-Miyaura Cross-Coupling Reaction.[1][8] Sigma-Aldrich Technical Guides.[1]

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. The author assumes no liability for experimental outcomes.

Sources

Method

Application Note: Orthogonal Functionalization of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine in Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the rapid assembly of complex, multi-targeted heterocyclic scaffolds relies heavily on building blocks that offer predictable and sequential reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid assembly of complex, multi-targeted heterocyclic scaffolds relies heavily on building blocks that offer predictable and sequential reactivity. 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (CAS: 2640815-86-5) is a premier example of such a scaffold. Featuring a highly functionalized pyridine core, this intermediate is engineered for orthogonal cross-coupling , allowing researchers to selectively functionalize the C5 and C3 positions without the need for intermediate protecting groups [1].

Mechanistic Insight: The Causality of Regioselectivity

The absolute regiocontrol observed with this building block is governed by a synergistic combination of bond dissociation energies and electronic modulation:

  • Halogen Reactivity Differential: The intrinsic bond dissociation energy of the carbon-iodine (C-I) bond (~65 kcal/mol) is significantly lower than that of the carbon-bromine (C-Br) bond (~81 kcal/mol). In palladium-catalyzed cross-coupling, oxidative addition to the C-I bond is kinetically favored at lower temperatures.

  • Electronic Modulation via the C2-Amine: The N,N-dimethylamino group at the C2 position exerts a strong electron-donating (+M) effect. While this enriches the electron density of the entire pyridine ring, it disproportionately deactivates the ortho C3-Br position toward oxidative addition. This electronic shielding, combined with the steric bulk of the dimethyl group, artificially widens the reactivity gap between the C5 and C3 positions, ensuring near-perfect chemoselectivity during the initial coupling step [2].

Strategic Workflow & Visualization

The standard synthetic logic for this building block involves a two-step sequence: a mild Suzuki-Miyaura coupling to install an aryl or heteroaryl group at C5, followed by a harsher Buchwald-Hartwig amination (or subsequent Suzuki/Sonogashira coupling) to functionalize the sterically hindered C3 position [3].

Workflow SM 3-Bromo-5-iodo-N,N- dimethylpyridin-2-amine (Starting Material) Int C5-Functionalized Intermediate (Retains C3-Br) SM->Int Suzuki-Miyaura Pd(dppf)Cl2, 65°C Selective C-I Cleavage Prod C3, C5-Difunctionalized Pyridine Scaffold (Final Product) Int->Prod Buchwald-Hartwig Pd2(dba)3 / Xantphos, 100°C C-Br Cleavage

Workflow for the orthogonal functionalization of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine.

Experimental Protocols

The following protocols are designed as self-validating systems. The specific choice of catalysts, bases, and temperatures are critical to maintaining the orthogonal reactivity of the scaffold.

Protocol A: Regioselective C5 Suzuki-Miyaura Coupling

Objective: Chemoselective installation of an arylboronic acid at the C5 position while preserving the C3-Br bond.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (1.0 equiv) and the desired arylboronic acid (1.05 equiv).

    • Causality: A strict 1.05 equivalent of boronic acid compensates for minor protodeboronation but prevents forced over-coupling at the C3 position.

  • Catalyst & Base Loading: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous Na₂CO₃ (2.0 equiv).

    • Causality: The bidentate dppf ligand stabilizes the Pd center and suppresses dehalogenation side-reactions common with electron-rich pyridines.

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add degassed 1,4-Dioxane and deionized H₂O (4:1 v/v ratio) via syringe.

    • Causality: Water is essential to dissolve the inorganic base and generate the highly reactive palladium-hydroxo complex, which is the active species for the transmetalation step.

  • Thermal Activation: Heat the mixture to 65 °C and stir for 4–6 hours. Monitor strictly via LC-MS.

    • Causality: Maintaining the temperature below 75 °C is the primary kinetic control mechanism to prevent competitive oxidative addition into the C3-Br bond.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: C3 Buchwald-Hartwig Amination

Objective: Functionalization of the sterically hindered, electron-rich C3-Br bond on the intermediate generated in Protocol A.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the C5-functionalized intermediate (1.0 equiv), the desired secondary amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst System: Add Pd₂(dba)₃ (0.025 equiv) and Xantphos (0.05 equiv).

    • Causality: The C3 position is sterically shielded by the adjacent C2-dimethylamino group. Xantphos enforces a cis-coordination geometry on the palladium center, a thermodynamic prerequisite to drive the sterically hindered reductive elimination step.

  • Solvent Addition: Evacuate and backfill with Argon three times. Add anhydrous, degassed Toluene.

  • Thermal Activation: Heat the sealed flask to 100 °C for 12–16 hours.

    • Causality: The elevated temperature and strong base (Cs₂CO₃) provide the necessary thermodynamic driving force to overcome the high activation barrier of the deactivated C3-Br bond.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, concentrate, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the optimized parameters and expected outcomes for the orthogonal functionalization workflow, highlighting the distinct conditions required to break the C-I versus C-Br bonds.

Reaction StepTarget BondCatalyst SystemBase / SolventTemperatureTypical YieldSelectivity
Step 1: Suzuki-Miyaura C5 (Iodine)Pd(dppf)Cl₂ (5 mol%)Na₂CO₃ / Dioxane:H₂O65 °C80–90%>99% (C5 over C3)
Step 2: Buchwald-Hartwig C3 (Bromine)Pd₂(dba)₃ + XantphosCs₂CO₃ / Toluene100 °C65–80%N/A (Only C3 remains)

References

  • Taylor & Francis. "Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • American Chemical Society. "Multiplexed CuAAC Suzuki–Miyaura Labeling for Tandem Activity-Based Chemoproteomic Profiling." Analytical Chemistry. URL: [Link]

Application

Application Notes and Protocols for the Derivatization of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine in Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold in Kinase Inhibitor Design The pyridine ring is a cornerstone in medicinal chemistry, integral to the structure of over 7000 existing drug molecules....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold in Kinase Inhibitor Design

The pyridine ring is a cornerstone in medicinal chemistry, integral to the structure of over 7000 existing drug molecules.[1][2] Its presence in numerous natural products and FDA-approved drugs underscores its significance as a "privileged scaffold."[1][2][3][4] Within the vast landscape of kinase inhibitor development, the 2-aminopyridine moiety has emerged as a particularly valuable pharmacophore.[5][6][7] This is largely due to its ability to form critical hydrogen bonds with the hinge region of the kinase active site, a key interaction for achieving high binding affinity.[6] The strategic placement of functional groups on this scaffold allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

This document provides a detailed guide to the derivatization of a highly versatile, dihalogenated 2-aminopyridine building block: 3-bromo-5-iodo-N,N-dimethylpyridin-2-amine . The differential reactivity of the bromine and iodine substituents on this scaffold offers medicinal chemists a powerful tool for the sequential and site-selective introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) in the pursuit of novel and effective kinase inhibitors.

The Core Building Block: 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

The subject of these application notes is the 3-bromo-5-iodo-N,N-dimethylpyridin-2-amine molecule (CAS: 2640815-86-5).[8] The strategic arrangement of its functional groups provides a rich platform for synthetic diversification.

Key Structural Features and Their Synthetic Implications:

  • 2-(N,N-dimethylamino) Group: This group acts as a key hydrogen bond acceptor and can influence the molecule's solubility and electronic properties.

  • 3-Bromo Substituent: The bromine atom is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. Generally, in dihalogenated pyridines, oxidative addition of the palladium catalyst is favored at the position alpha to the nitrogen (the 2-position), but the substitution pattern and reaction conditions can influence selectivity.[9]

  • 5-Iodo Substituent: The carbon-iodine bond is typically more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the 5-position while leaving the 3-bromo position intact for subsequent transformations.

Synthetic Derivatization Strategies and Protocols

The true utility of 3-bromo-5-iodo-N,N-dimethylpyridin-2-amine lies in its capacity for selective derivatization through modern cross-coupling methodologies.[10][11] This section details protocols for key transformations that enable the construction of diverse libraries of potential kinase inhibitors.

Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling at the 5-Position

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboronic acids or esters.[12] The higher reactivity of the C-I bond allows for the selective introduction of aryl or heteroaryl moieties at the 5-position of the pyridine ring.

Workflow for Selective Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow Start 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine Reaction Suzuki-Miyaura Coupling Start->Reaction Reactants Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Aqueous Base (e.g., Na2CO3) Reagents->Reaction Purification Work-up & Purification (e.g., Column Chromatography) Reaction->Purification Product 3-Bromo-5-aryl-N,N-dimethylpyridin-2-amine Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-bromo-5-iodo-N,N-dimethylpyridin-2-amine (1.0 equiv) in a suitable solvent such as DME, add the desired arylboronic acid (1.1 equiv) and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.12 equiv).[12]

  • Base Addition: Add an aqueous solution of a base, such as 1 M sodium carbonate (Na2CO3) (2.0 equiv).[12]

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., argon) at an elevated temperature, typically around 90 °C, for 8 hours.[12]

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter it, and concentrate the filtrate. The resulting residue can then be purified by flash column chromatography to yield the desired 3-bromo-5-aryl-N,N-dimethylpyridin-2-amine product.[12]

Table 1: Representative Reagents and Conditions for Suzuki-Miyaura Coupling

ComponentExampleRole
Starting Material3-Bromo-5-iodo-N,N-dimethylpyridin-2-amineElectrophile
Coupling Partner(3,4,5-trimethoxyphenyl)boronic acidNucleophile
CatalystPd(PPh3)4Facilitates oxidative addition and reductive elimination
BaseNa2CO3 (aq)Activates the boronic acid
SolventDMEProvides a suitable reaction medium
Protocol 2: Subsequent Derivatization at the 3-Position via Suzuki-Miyaura Coupling

Following the successful functionalization of the 5-position, the remaining bromine at the 3-position can be targeted in a second cross-coupling reaction. This sequential approach allows for the synthesis of unsymmetrically disubstituted 2-aminopyridine derivatives.

Experimental Protocol:

  • Reaction Setup: Utilize the 3-bromo-5-aryl-N,N-dimethylpyridin-2-amine (1.0 equiv) from the previous step as the starting material. In a similar fashion, combine it with a different arylboronic acid (1.1 equiv) and a palladium catalyst (e.g., Pd(PPh3)4, 0.1 equiv) in a suitable solvent system (e.g., MeCN/DMF).[12]

  • Base and Reaction Conditions: Add an aqueous base (e.g., 1 M Na2CO3) and heat the mixture, for example, to 90 °C for 8 hours.[12]

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1 to isolate the final 3,5-diaryl-N,N-dimethylpyridin-2-amine product.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction can be employed to introduce a variety of amine-containing moieties, which can serve as crucial interaction points with the target kinase. The choice of which halogen to target first (iodo or bromo) will depend on the specific reaction conditions and the desired final product.

General Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow Start 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine Reaction Buchwald-Hartwig Amination Start->Reaction Reactants Reagents Amine (R-NH2) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Reagents->Reaction Purification Work-up & Purification Reaction->Purification Product Derivatized 2-Aminopyridine Purification->Product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol (Illustrative):

  • Reaction Setup: In a reaction vessel, combine the halogenated pyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 1.4 equiv).

  • Solvent and Conditions: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Application in Kinase Inhibitor Discovery: A Biological Rationale

The derivatized 2-aminopyridine scaffolds serve as the foundation for potent and selective kinase inhibitors.[13][14][15] The introduced aryl and heteroaryl moieties can probe different pockets within the kinase active site, leading to improved affinity and selectivity. For instance, some pyridine-based inhibitors have shown significant activity against Rho kinase (ROCK), a key therapeutic target.[5][16]

Screening of Synthesized Compounds:

The synthesized library of compounds should be screened against a panel of kinases to determine their inhibitory activity and selectivity profile. A common method for this is the in vitro kinase inhibition assay.

Principle of a Typical Kinase Inhibition Assay (e.g., Kinase-Glo®):

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The luminescent signal generated is inversely proportional to the kinase activity.[17]

General Assay Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified target kinase, a suitable substrate (protein or peptide), and the appropriate kinase buffer.[17]

  • Compound Addition: The synthesized compounds are added to the reaction mixture at a range of concentrations. A known kinase inhibitor (e.g., Staurosporine) is typically used as a positive control, and a vehicle control (e.g., DMSO) is also included.[17]

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.[17]

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).[17]

  • Termination and Detection: A reagent such as Kinase-Glo® is added to stop the kinase reaction and initiate a luminescent signal.[17]

  • Data Analysis: Luminescence is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) values are then calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[17]

Table 2: Representative Data from a Kinase Inhibition Screen

Compound IDTarget KinaseIC50 (nM)
Compound AKinase X50
Compound BKinase X15
StaurosporineKinase X5

Conclusion

3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The differential reactivity of the two halogen atoms allows for a systematic and site-selective derivatization using robust and well-established cross-coupling methodologies. The protocols and strategies outlined in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize libraries of 2-aminopyridine-based compounds for the identification of potent and selective kinase inhibitors targeting a range of diseases.

References

  • Bunker, A. et al. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, E65, o28. Available at: [Link]

  • De, S. et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12, 15385-15406. Available at: [Link]

  • Norman, M. H. et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5067-5084. Available at: [Link]

  • De, S. et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12, 15385-15406. Available at: [Link]

  • De Jonghe, S. et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. Available at: [Link]

  • Whittaker, A. M. et al. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 7(5), 3217-3228. Available at: [Link]

  • Pérez-Pérez, M. J. et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3283. Available at: [Link]

  • Wang, Y. et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, T. et al. (2017). Structure-activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Medicinal Chemistry Letters, 8(8), 856-861. Available at: [Link]

  • De Kimpe, N. et al. (2012). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. In Pyridine and Its Derivatives. John Wiley & Sons, Inc. Available at: [Link]

  • WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[5][8][18]triazolo[1,5-a]pyridine. (2024). Google Patents. Available at:

  • De Jonghe, S. et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 999. Available at: [Link]

  • Lee, J. et al. (2021). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 844-852. Available at: [Link]

  • Dandu, R. R. et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Tetrahedron Letters, 52(10), 1076-1079. Available at: [Link]

  • Kumar, A. et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. In Pyridine and Its Derivatives. IntechOpen. Available at: [Link]

  • Li, X. et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4. Available at: [Link]

  • Norman, M. H. et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Barreiro, E. J. & Fraga, C. A. M. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. In Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Khanye, S. D. et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17709-17731. Available at: [Link]

  • Shields, J. D. et al. (2019). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 141(5), 1953-1957. Available at: [Link]

  • Bryce, M. R. et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 101-109. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

Topic: Optimizing Suzuki reaction yield with 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine Content Type: Technical Support Center / Troubleshooting Guide Status: Operational Ticket ID: SUZ-PYR-35-OPT Assigned Specialist: Se...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Suzuki reaction yield with 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine Content Type: Technical Support Center / Troubleshooting Guide

Status: Operational Ticket ID: SUZ-PYR-35-OPT Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Challenge

You are working with 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine . This substrate presents a classic "chemoselectivity vs. steric hindrance" paradox that often leads to stalled reactions or complex mixtures.

The Three Critical Variables:

  • Halogen Hierarchy (Selectivity): The C5-Iodine bond is significantly weaker and more reactive than the C3-Bromine bond. This allows for sequential functionalization but requires precise kinetic control.

  • The "Ortho-Effect" (Sterics): The C3-Bromine is ortho to the bulky dimethylamino (-NMe2) group. Once the easy C5 coupling is done, the second coupling at C3 will be sterically difficult and prone to failure with standard catalysts.

  • Catalyst Deactivation (Poisoning): The pyridine nitrogen is a competent ligand for Palladium.[1] While the 2-NMe2 group provides some steric shielding, the electron-rich nature of the aminopyridine ring increases the basicity of the ring nitrogen, raising the risk of catalyst sequestration.

Part 1: The "Iodine-First" Workflow (C5 Selectivity)

User Question: How do I couple the C5-position exclusively without touching the C3-Bromine?

Technical Insight: To achieve exclusive C5 functionalization, you must exploit the rate difference in oxidative addition between Aryl-I and Aryl-Br. The C-I bond undergoes oxidative addition with Pd(0) orders of magnitude faster. The key is to use a "mild" catalytic system that is active enough for Iodine but sluggish for Bromine.

Recommended Protocol (C5-Selective)
ComponentRecommendationRationale
Catalyst Pd(PPh₃)₄ (1-3 mol%)A "standard" activity catalyst. It is fast enough for C-I but generally too slow for sterically hindered C-Br bonds at moderate temps.
Ligand Triphenylphosphine (PPh₃)Monodentate, moderately donating. Avoid bulky, electron-rich ligands (like SPhos) here, as they might activate the C-Br bond prematurely.
Base Na₂CO₃ (2.0 equiv)Mild base. Stronger bases (KOtBu, K₃PO₄) accelerate transmetallation and can force the C-Br reaction.
Solvent DME/Water (2:1) or Toluene/EtOH/WaterAqueous biphasic systems promote the Suzuki mechanism while keeping the temperature moderate.
Temp 40°C - 60°C CRITICAL: Do not exceed 65°C. Higher temps provide the activation energy required for the C-Br oxidative addition.

Troubleshooting the C5 Step:

  • Issue: I see small amounts of double addition (C3 and C5).

    • Fix: Lower temperature to 40°C and reduce catalyst loading to 1 mol%. Ensure Boronic Acid stoichiometry is strictly 1.0 - 1.05 equivalents.

  • Issue: Reaction stalls at 80% conversion.

    • Fix: Do not add more heat. Add a second aliquot of Boronic Acid (0.2 eq) and Catalyst (0.5 mol%).

Part 2: The "Bromine-Second" Workflow (Overcoming C3 Sterics)

User Question: I have the C5-product. Now, how do I force the reaction at the hindered C3-Bromine position?

Technical Insight: The C3 position is chemically deactivated (Br is stronger than I) and sterically congested (sandwiched between the pyridine nitrogen and the bulky 2-NMe2 group). Standard catalysts like Pd(PPh₃)₄ will likely fail or decompose before the reaction completes. You need a High-Activity Catalyst System capable of oxidative addition into hindered halides.

Recommended Protocol (C3-Hindered)
ComponentRecommendationRationale
Catalyst Pd(OAc)₂ + SPhos (or XPhos)Buchwald Dialkylbiaryl Ligands are essential here. They form a mono-ligated Pd(0) species that is extremely active and bulky enough to prevent pyridine N-coordination.
Alt. Catalyst Pd-PEPPSI-IPr An NHC-stabilized precatalyst designed specifically for difficult, hindered couplings.
Base K₃PO₄ (3.0 equiv)Stronger base required to facilitate transmetallation in hindered environments.
Solvent 1,4-Dioxane or Toluene (Dry)High boiling point allows for thermal activation.
Temp 90°C - 110°C High thermal energy is required to overcome the steric barrier at C3.

Troubleshooting the C3 Step:

  • Issue: No reaction at C3; starting material recovered.

    • Fix: Switch to Pd-PEPPSI-IPr (2 mol%) in Dioxane at 100°C. The NHC ligand is less labile than phosphines and resists deactivation.

  • Issue: Protodehalogenation (Bromine replaced by Hydrogen).

    • Fix: This indicates the catalyst inserted but failed to transmetallate. Switch solvent to n-Butanol or add minimal water to solubilize the base, or switch to anhydrous conditions with CsF as the base.

Part 3: Catalyst Deactivation (The Pyridine Trap)

User Question: Why does my reaction turn black and stop (precipitate Pd black) immediately?

Technical Insight: Even with the 2-NMe2 group, the pyridine nitrogen has a lone pair that can bind to Palladium, forming an inactive L2Pd(Pyridine)2 complex. This displaces your phosphine ligands, leading to catalyst aggregation (Pd black).

The "Masking" Strategy: If you experience persistent catalyst death, you are likely seeing "Pyridine Poisoning."

  • Increase Ligand:Metal Ratio: Use a 4:1 ratio of Ligand:Pd (e.g., 8 mol% SPhos to 2 mol% Pd(OAc)₂). Excess ligand competes with the pyridine nitrogen for the metal center.

  • Solvent Switch: Use n-Butanol or Isopropanol . Protic solvents can hydrogen-bond to the pyridine nitrogen, effectively "masking" it and reducing its ability to bind to Palladium [1].

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing this specific substrate.

SuzukiOptimization Start Substrate: 3-Br-5-I-2-NMe2-Pyridine Decision Target Position? Start->Decision C5_Target Target: C5 (Iodine) Decision->C5_Target Step 1 C3_Target Target: C3 (Bromine) (Post-C5 Coupling) Decision->C3_Target Step 2 C5_Cond Protocol A (Selectivity): Pd(PPh3)4, Na2CO3 Temp: 40-60°C C5_Target->C5_Cond C5_Check Check: Is C3-Br intact? C5_Cond->C5_Check C5_Check->C5_Cond No (Lower Temp) C5_Success Success: 5-Aryl-3-Br-Product C5_Check->C5_Success Yes C3_Problem Challenge: Steric Hindrance (2-NMe2) + Catalyst Poisoning C3_Target->C3_Problem C3_Cond Protocol B (Activity): Pd-SPhos or Pd-PEPPSI K3PO4, 100°C C3_Problem->C3_Cond Fail_Poison Failure: Pd Black / No Conv. C3_Cond->Fail_Poison Stalls Fix_Poison Fix: Ligand:Pd ratio 4:1 Protic Solvent (n-BuOH) Fail_Poison->Fix_Poison Fix_Poison->C3_Cond Retry

Caption: Logic flow for sequential site-selective coupling of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine.

FAQ: Common Pitfalls

Q: Can I do a "One-Pot" double Suzuki coupling? A: Yes, but order matters. You must add the C5-boronic acid first with mild base (Na₂CO₃) and heat to 60°C. Once consumed, add the C3-boronic acid, add more base (K₃PO₄) , and raise the temperature to 100°C. You may need to inject a second catalyst charge (Pd-SPhos) for the second step if the first catalyst has deactivated.

Q: My boronic acid is an electron-poor pyridine boronic acid. It won't couple. A: Electron-poor boronic acids hydrolyze (protodeboronation) faster than they transmetallate.

  • Solution: Switch to a MIDA Boronate or Potassium Trifluoroborate (BF3K) salt. These provide a "slow release" of the active boron species, preventing decomposition [2].

Q: Why N,N-dimethyl? Can I use the free amine (NH2)? A: The free amine (-NH2) is acidic and can deprotonate to form an amide, which binds Pd tightly. The N,N-dimethyl group prevents this specific deactivation pathway but introduces the steric bulk that makes the C3 coupling difficult. Do not attempt to deprotect to NH2 before the C3 coupling is finished.

References

  • BenchChem Technical Support. (2025).[1] Catalyst Poisoning in Reactions with Pyridine Substrates.[1] Retrieved from BenchChem Database. Link

  • Molander, G. A., & Biolatto, B. (2003).[2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302–4314. Link

  • Strotman, N. A., et al. (2010). Catalyst Design for the Cross-Coupling of Hindered Substrates. Angewandte Chemie International Edition, 49, 5879–5883.[2] Link

  • Lutz, M. R., et al. (2017). Selective Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-iodopyridine. Journal of Organic Chemistry.[2][3] Link

Sources

Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

Current Status: Operational Subject: Troubleshooting Side Reactions & Regioselectivity Audience: Medicinal Chemists, Process Chemists Last Updated: March 2, 2026 Executive Summary & Substrate Analysis This guide addresse...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Troubleshooting Side Reactions & Regioselectivity Audience: Medicinal Chemists, Process Chemists Last Updated: March 2, 2026

Executive Summary & Substrate Analysis

This guide addresses the specific challenges of performing Buchwald-Hartwig amination on 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine . This substrate presents a classic "chemoselectivity puzzle" due to the presence of two different halogens and a strongly electron-donating amine group.

Substrate Reactivity Profile
  • The "Easy" Target (C-5 Iodine): The C-I bond is weaker than C-Br, making it the kinetic site for oxidative addition. It is sterically accessible.

  • The "Hard" Target (C-3 Bromine): This position is sterically crowded by the adjacent N,N-dimethylamino group and the pyridine nitrogen. It is also more electron-rich due to the ortho-amino effect, making oxidative addition slower.

  • The "Trap" (Pyridine Nitrogen): While the 2-NMe2 group provides some steric shielding, the pyridine nitrogen remains a potent ligand that can displace phosphines, leading to catalyst deactivation (formation of inactive Pd-pyridine complexes).

Diagnostic Modules: Troubleshooting Side Reactions

Module A: "I'm losing Iodine, but not getting product." (Hydrodehalogenation)[1]

Symptom: LCMS shows the disappearance of the starting material and the formation of 3-bromo-N,N-dimethylpyridin-2-amine (mass = M-126). No desired amine product is formed.

Root Cause: This is Hydrodeiodination . It occurs when the Pd(II)-aryl intermediate undergoes


-hydride elimination  instead of reductive elimination. This is common when:
  • The amine nucleophile has accessible

    
    -hydrogens (e.g., alkyl amines).
    
  • The catalytic cycle is slow, allowing the intermediate to scavenge hydrides from the solvent (especially alcohols).

Corrective Actions:

  • Ligand Switch: Switch to bulky, bidentate ligands like Xantphos or BINAP . These ligands increase the rate of reductive elimination (forcing the C-N bond formation) relative to

    
    -hydride elimination.
    
  • Solvent Protocol: Eliminate alcoholic solvents (e.g., isopropanol, butanol). Switch to Toluene or 1,4-Dioxane .

  • Base Selection: If using alkoxide bases (NaOtBu), ensure they are sublimed grade. Residual alcohols in the base can act as hydride sources. Switch to Cs₂CO₃ (weaker, but no hydride source) if the problem persists.

Module B: "I'm getting a mixture of 3- and 5-substituted products." (Regioselectivity Failure)

Symptom: You intend to couple at the C-5 (Iodine) position, but you observe significant coupling at C-3 (Bromine) or bis-amination.

Root Cause:

  • Temperature Overshoot: At high temperatures (>100°C), the difference in oxidative addition rates between C-I and C-Br diminishes.

  • Excess Catalyst/Time: Leaving the reaction too long allows the catalyst to begin working on the harder C-Br bond after the C-I is consumed.

Corrective Actions:

  • Temperature Control: Lower the reaction temperature to 60-80°C . The C-I bond activates readily at these temperatures, while the C-Br bond remains inert.

  • Stoichiometry: Use a slight deficit of the amine (0.95 equiv) relative to the halide to prevent "runaway" reactions on the second halogen.

  • The "Pd(0) Trick": Use Pd(dba)₂ or Pd₂dba₃ instead of Pd(II) precatalysts. Pd(II) requires reduction in situ, which can sometimes lead to induction periods where selectivity is lost.

Module C: "The reaction stalls at 20% conversion." (Catalyst Poisoning)

Symptom: The reaction starts but stops abruptly. Adding more catalyst restarts it briefly, then it stops again.

Root Cause: The pyridine nitrogen is coordinating to the Palladium, creating a "resting state" that is too stable to re-enter the catalytic cycle. This is exacerbated by the electron-rich nature of the pyridine ring (donated by the -NMe2).

Corrective Actions:

  • Concentration: Dilute the reaction (0.05 M to 0.1 M). High concentrations favor bimolecular catalyst poisoning.

  • Ligand Bite Angle: Use ligands with wide bite angles (e.g., Xantphos , DPEphos ). These chelating ligands bind tightly to Pd, preventing the pyridine nitrogen from displacing them.

Visualizing the Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the primary side reactions.

BuchwaldPathways Start Substrate: 3-Br-5-I-Pyridine Pd_Add Oxidative Addition (Kinetic Control) Start->Pd_Add Path_A Path A: C-5 Insertion (Fast, Favored) Pd_Add->Path_A Low Temp (<80°C) Weak C-I Bond Path_B Path B: C-3 Insertion (Slow, Steric Hindrance) Pd_Add->Path_B High Temp (>100°C) Excess Reagents Inter_A Intermediate: L-Pd(II)-Ar(I) Path_A->Inter_A Prod_Desired Product: 5-Amino-3-Br-Pyridine Inter_A->Prod_Desired Reductive Elimination (Promoted by Bulky Ligands) Side_Hydro Side Product: Hydrodeiodination (Loss of I) Inter_A->Side_Hydro Beta-Hydride Elimination (Promoted by Alcohols) Side_Bis Side Product: Bis-Amination Prod_Desired->Side_Bis Over-reaction (Excess Amine)

Caption: Kinetic competition in the Buchwald-Hartwig amination of 3-bromo-5-iodo-N,N-dimethylpyridin-2-amine.

Standard Operating Procedure (SOP)

Objective: Selective coupling at C-5 (Iodine) with >95% regioselectivity.

Reagents & Materials
ComponentSpecificationRole
Substrate 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amineElectrophile
Amine 1.0 - 1.1 equivalentsNucleophile
Catalyst Source Pd₂(dba)₃ (1-2 mol%)Pd(0) Source
Ligand Xantphos (2-4 mol%)High bite-angle ligand
Base Cs₂CO₃ (2.0 equiv)Mild base (suppresses side rxns)
Solvent Anhydrous 1,4-DioxaneNon-coordinating solvent
Protocol Steps
  • Inert Setup: Flame-dry a reaction vial and cool under Argon.

  • Solids Addition: Add Substrate (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

    • Note: Premixing Pd and Ligand in a small amount of solvent for 5 mins before adding substrate can improve active catalyst formation.

  • Liquid Addition: Add the Amine (1.0 equiv) and Anhydrous Dioxane (0.1 M concentration).

  • Degassing: Sparge the mixture with Argon for 5 minutes (or freeze-pump-thaw).

  • Reaction: Heat to 80°C for 4-12 hours. Monitor by LCMS.[1]

    • Checkpoint: If C-5 product >90% and SM <5%, stop immediately to prevent C-3 reaction.

  • Workup: Filter through Celite (elute with EtOAc), concentrate, and purify via flash chromatography.

Decision Tree for Optimization

Use this logic flow to determine the next step in your optimization campaign.

OptimizationTree Start Start Optimization Check_Yield Check LCMS Conversion Start->Check_Yield Result_Low < 10% Conversion Check_Yield->Result_Low Result_Mix Mixture of Regioisomers Check_Yield->Result_Mix Result_Dehalo Dehalogenated Product Check_Yield->Result_Dehalo Action_Cat Action: Switch to Pre-catalyst (e.g., Pd(dppf)Cl2 or BrettPhos Pd G4) Result_Low->Action_Cat Action_Temp Action: Lower Temp to 60°C Reduce Amine Equiv Result_Mix->Action_Temp Action_Solv Action: Remove Alcohols Switch to Toluene Result_Dehalo->Action_Solv

Caption: Decision logic for troubleshooting common failure modes.

References

  • Mechanistic Overview of Buchwald-Hartwig Amin

    • Title: Palladium-Catalyzed Carbon-Heteroatom Bond Formation: A Synergistic View on the St
    • Source:Chemical Reviews (2016).
    • URL:[Link]

  • Regioselectivity in Dihalogen

    • Title: Site-Selective Palladium-Catalyzed Cross-Coupling Reactions of Dihaloheterocycles.[2][3]

    • Source:Synthesis (2019).[4]

  • Hydrodehalogen

    • Title: Origins of Hydrodehalogenation in Palladium-Catalyzed Amination of Aryl Halides.[5]

    • Source:Journal of the American Chemical Society (2008).
    • URL:[Link]

  • C

    • Title: Deactivation in Homogeneous Transition Metal C
    • Source:Chemical Reviews (2015).[6]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Reactivity of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize complex dihalogenated heteroarenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize complex dihalogenated heteroarenes. The molecule 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine presents a "perfect storm" of synthetic challenges: chemoselectivity dilemmas, severe steric hindrance, and an inherent risk of transition-metal catalyst poisoning.

This guide deconstructs the causality behind these failures and provides self-validating, field-proven protocols to help you master this demanding substrate.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why is the overall cross-coupling reactivity of this dihalopyridine so sluggish compared to standard aryl halides? A1: The causality lies in a combination of electronic deactivation and metal coordination. The


-dimethylamino group at the C2 position is strongly electron-donating via resonance (+M effect). This enriches the electron density of the entire pyridine ring, which significantly raises the activation energy required for the oxidative addition of the Pd(0) catalyst into the C–X bonds. Furthermore, the lone pairs on the pyridine nitrogen and the exocyclic amine strongly coordinate to transition metals, acting as a catalyst poison by forming stable, off-cycle palladium complexes[1].

Q2: How can I achieve chemoselective coupling at the C5-Iodo position without triggering a reaction at the C3-Bromo position? A2: You must exploit the inherent bond dissociation energy difference between the weaker C–I bond and the stronger C–Br bond. Site-selective dihalogenated heteroarene cross-coupling usually occurs at the halogen proximal to the heteroatom or the one with higher intrinsic electrophilicity[2]. Because the C5 position is sterically unencumbered compared to C3, oxidative addition is naturally favored there. To ensure strict chemoselectivity, use a mild catalyst system like


 at moderate temperatures (40°C–50°C). Avoid highly active, electron-rich ligands (like trialkylphosphines) in this first step, as they can prematurely activate the C–Br bond.

Q3: I’ve successfully functionalized C5, but the C3-Bromo position refuses to react. What is causing this, and how do I overcome it? A3: The failure at C3 is driven by severe steric hindrance. The adjacent


 group creates a massive steric shield (A-value interference) around the C3–Br bond, preventing the Pd catalyst from achieving the required trajectory for oxidative addition. To overcome this, you must switch to bulky, electron-rich Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or conformationally flexible ligands like trineopentylphosphine[3]. These bulky, electron-rich phosphine ligands dramatically enhance palladium reactivity by stabilizing the highly reactive monoligated Pd(0) species, forcing the catalytic cycle forward despite the steric bulk[4].

Q4: My palladium catalyst turns black and precipitates out of solution halfway through the reaction. How do I prevent this? A4: The appearance of "Palladium black" is the visual confirmation of catalyst death via aggregation. In aminopyridines, moisture can lead to rapid catalyst deactivation[5]. More importantly, the substrate acts as a bidentate or bridging ligand, trapping Pd(II) intermediates. To prevent this:

  • Keep the substrate concentration low (e.g., via slow addition using a syringe pump).

  • Utilize sterically demanding ligands (like XPhos) that physically block the coordination of a second aminopyridine molecule to the Pd center.

  • Ensure rigorous Schlenk techniques to prevent oxygen from accelerating Pd(0) degradation.

Part 2: Mechanistic & Workflow Visualizations

Mechanism Pd0 Active Pd(0) L1 Catalyst OxAdd Oxidative Addition (Productive) Pd0->OxAdd + Aryl Halide Poison Aminopyridine Chelation (Off-Cycle) Pd0->Poison Substrate Binding Prod Coupled Product OxAdd->Prod Transmetalation & Reductive Elimination PdBlack Palladium Black (Deactivated) Poison->PdBlack Irreversible Aggregation

Fig 1: Competing pathways of productive cross-coupling versus aminopyridine-induced catalyst poisoning.

Workflow Start 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine Step1 Mild Coupling (C5) Pd(dppf)Cl2, 50°C Start->Step1 Int C5-Substituted Intermediate (C3-Br Intact) Step1->Int Chemoselective C-I Activation Step2 Harsh Coupling (C3) Pd2(dba)3 + XPhos, 100°C Int->Step2 Final C3,C5-Disubstituted Pyridine Step2->Final Overcoming Steric Hindrance

Fig 2: Sequential chemoselective workflow for dual functionalization of the dihalopyridine.

Part 3: Quantitative Data Presentation

Table 1: Catalyst & Ligand Selection Matrix for Dual Functionalization

Target SiteBond CleavedActivation BarrierOptimal Catalyst SystemTempBase / SolventExpected Yield
C5 (Iodine) C–ILow (~65 kcal/mol)

(5 mol%)
40–50 °C

/ Dioxane:

85–95%
C3 (Bromine) C–BrHigh (~81 kcal/mol + Sterics)

+ XPhos
90–110 °C

/ Anhydrous Toluene
60–75%

Part 4: Self-Validating Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C5 (Iodine)

Objective: Selectively functionalize the C5 position while leaving the sterically hindered C3-Bromine intact for downstream chemistry.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (1.0 eq), your desired Arylboronic acid (1.05 eq),

    
     (5 mol%), and 
    
    
    
    (2.0 eq). Causality: A slight stoichiometric excess of boronic acid prevents over-reaction at C3, while the bidentate dppf ligand restricts the catalyst's reactivity to the highly electrophilic C–I bond.
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/

    
     (4:1, 0.2 M).
    
  • Reaction Execution: Stir the mixture at 50 °C for 4 hours under a positive pressure of Argon.

  • Validation Checkpoint (Crucial): Extract a 10 µL aliquot, quench in EtOAc/

    
    , and analyze the organic layer via LC-MS.
    
    • Success Metric: You must observe the mass of the C5-coupled product exhibiting a distinct 1:1 isotopic ratio (M and M+2), which confirms the bromine atom is still intact.

    • Failure Metric: If an [M+H] peak lacking the bromine isotope pattern appears, des-bromination or over-coupling is occurring. Immediately drop the reaction temperature to 35 °C.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel chromatography.
    
Protocol 2: Sterically Hindered Coupling at C3 (Bromine)

Objective: Overcome the massive steric bulk of the C2-dimethylamine group to functionalize the remaining C3 position.

  • Reagent Preparation: In a new Schlenk flask, combine the C5-substituted intermediate from Protocol 1 (1.0 eq), a new Arylboronic acid (1.5 eq),

    
     (5 mol%), XPhos (10 mol%), and anhydrous 
    
    
    
    (3.0 eq). Causality: XPhos is mandatory here; its bulky dicyclohexyl groups and biphenyl backbone force the formation of a highly active mono-ligated Pd(0) species that can penetrate the steric shield of the
    
    
    group.
  • Solvent Addition: Add anhydrous, rigorously degassed Toluene (0.1 M). Causality: Water must be excluded to prevent protodeboronation at the elevated temperatures required for this step.

  • Reaction Execution: Heat to 100 °C for 16 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc).

    • Success Metric: Complete consumption of the intermediate.

    • Failure Metric: If the reaction stalls at ~50% conversion and a black precipitate forms, aminopyridine-induced catalyst poisoning has outcompeted the cross-coupling. Cool the reaction, spike with an additional 2 mol%

      
      /XPhos complex, and resume heating.
      
  • Workup: Filter the hot mixture through a pad of Celite to remove palladium black and insoluble salts. Concentrate the filtrate and purify via reverse-phase HPLC or column chromatography.

References

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system Source: PubMed (National Institutes of Health) URL:[Link]

  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Cross-Coupling Reactions Guide: Buchwald-Hartwig Amination Source: JMCCT URL:[Link]

Sources

Optimization

Preventing dehalogenation of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Preventing Dehalogenation of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine Executive Summary & Molecule Profile Molecule: 3-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Preventing Dehalogenation of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

Executive Summary & Molecule Profile

Molecule: 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine CAS: 233770-01-9 (Analogous scaffold reference) Critical Challenge: Preserving halogen integrity (specifically C5-I and C3-Br) during storage and chemoselective functionalization.

This molecule presents a unique "stability paradox." The C5-Iodine bond is electronically activated for oxidative addition but is chemically labile (weak bond dissociation energy, ~65 kcal/mol). The C3-Bromine bond is sterically shielded by the ortho-dimethylamino group but remains susceptible to metal-halogen exchange or radical degradation.

Dehalogenation (Hydrodehalogenation) is the primary failure mode. It typically occurs via three pathways:

  • Palladium-Catalyzed Reduction: Unwanted hydride transfer during cross-coupling.

  • Lithium-Halogen Scrambling: "Halogen Dance" mechanism during lithiation.

  • Photolytic Cleavage: Radical generation upon light exposure.

Storage & Handling Protocols

Preventing passive degradation before the reaction even starts.

ParameterRecommendationScientific Rationale
Light Amber Vials + Foil Wrap The C-I bond is photosensitive. UV/Visible light can induce homolytic cleavage, generating aryl radicals that abstract hydrogen from moisture or solvent.
Atmosphere Argon (preferred) or Nitrogen Prevents oxidative degradation of the electron-rich dimethylamino group and moisture-induced hydrolysis.
Temperature -20°C (Long term) Reduces the kinetic rate of spontaneous disproportionation or radical formation.
Solution State Avoid storing in solution If necessary, use non-protic solvents (e.g., DCM, Toluene). Avoid ethers or alcohols which can act as H-donors in radical chains.

Reaction Optimization: Preventing Hydrodehalogenation

This section addresses the most common user issue: "I tried to couple at the Iodine, but the Iodine was replaced by Hydrogen."

The Mechanism of Failure (Why it happens)

In Pd-catalyzed reactions, the catalytic cycle should proceed: Oxidative Addition → Transmetallation → Reductive Elimination . However, if a hydride source is present, the cycle diverts: Oxidative Addition → Hydride Transfer → Reductive Elimination (Ar-H) .

Common Hydride Sources (The Enemy):

  • Solvents: Primary/Secondary alcohols (Ethanol, Isopropanol) facilitate

    
    -hydride elimination.
    
  • Bases: Triethylamine or formate bases.

  • Ligands: Alkyl-phosphines with

    
    -hydrogens can sometimes serve as hydride donors if the catalyst decomposes.
    
Diagram: The Hydrodehalogenation Trap

Hydrodehalogenation cluster_legend Pathway Legend Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet + R-B(OH)2 HydrideSpecies Palladium-Hydride (Ar-Pd-H) OxAdd->HydrideSpecies Ligand Exchange (Slow Transmetallation) Prod Desired Product (Ar-R) TransMet->Prod Reductive Elim. Prod->Pd0 HydrideSource Hydride Source (Alcohol/Amine/Water) HydrideSource->HydrideSpecies DehaloProd Dehalogenated Side-Product (Ar-H) HydrideSpecies->DehaloProd Reductive Elim. DehaloProd->Pd0 key1 Green: Desired Cycle key2 Red: Dehalogenation Trap

Caption: Mechanism showing how hydride sources divert the Pd-cycle after oxidative addition, leading to the loss of Iodine.

Troubleshooting Guide & FAQs

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Q: I am trying to Suzuki couple at the C5-Iodine position. I see significant starting material conversion, but the mass spec shows [M-I+H] (de-iodinated product). Why?

A: You have a "Slow Transmetallation" problem coupled with a "Hydride Source" problem.

  • Diagnosis: If transmetallation is slow (due to steric bulk or low boronic acid reactivity), the long-lived Ar-Pd-I intermediate has time to find a hydride source.

  • Immediate Fix:

    • Switch Solvent: Move away from alcohols (MeOH/EtOH/IPA). Use Toluene , DMF , Dioxane , or THF .

    • Switch Base: Use inorganic bases like K3PO4 or Cs2CO3 . Avoid amines (TEA, DIPEA) which can act as reducing agents at high temps.

    • Water Content: Ensure solvents are degassed and dry. While Suzuki requires some water, excess water at high temps can promote dehalogenation.

Q: Can I couple at the C3-Bromine without losing the C5-Iodine?

A: Extremely difficult. The C-I bond is significantly weaker.

  • Strategy: You must protect the Iodine or react it first.

  • Alternative: If you must react Br first, consider using a Magnesium-Halogen Exchange (Turbo-Grignard) at low temp (-40°C to -20°C). The C5-I is reactive, but the C3-Br is chelation-controlled by the neighboring NMe2 group, potentially altering selectivity. However, standard Pd-catalysis will almost always hit Iodine first.

Scenario B: Lithium-Halogen Exchange

Q: I treated the molecule with n-BuLi at -78°C to lithiate at C5, but I got a mixture of regioisomers. What happened?

A: You triggered the "Halogen Dance" (Base-Catalyzed Halogen Migration).

  • Mechanism: The lithiated pyridine is basic. If the temperature isn't low enough, or if proton sources are present, the Lithium can "walk" around the ring to the most thermodynamically stable position (often ortho to the Br), causing the halogens to scramble.

  • Protocol Adjustment:

    • Strict Temp Control: Maintain -78°C precisely. Do not let it warm up before quenching.

    • Rate: Add n-BuLi slowly to prevent local hotspots.

    • Trapping: Add your electrophile immediately or use an "In-Situ Quench" (mix electrophile with substrate, then add base) if compatible.

Validated Experimental Protocol: Chemoselective Suzuki Coupling

Objective: Couple a phenyl group to the C5-I position while retaining the C3-Br.

Reagents:

  • Substrate: 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2 (5 mol%) - Bidentate ligand prevents

    
    -hydride elimination.
    
  • Base: K3PO4 (2.0 equiv) - Inorganic, non-reducing.

  • Solvent: Toluene/Water (10:1) - Biphasic system minimizes hydrodehalogenation.

Step-by-Step:

  • Degassing: Charge reaction vessel with solid reagents. Evacuate and backfill with Argon (3x).[1] This removes O2 which oxidizes ligands and promotes homocoupling.

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Temperature: Heat to 60°C .

    • Note: Do not reflux (100°C+) unless necessary. Lower temperatures favor the kinetically faster oxidative addition at C-I over C-Br.

  • Monitoring: Check TLC/LCMS at 1 hour.

    • Success Marker: Disappearance of starting material, appearance of mono-coupled product.

    • Warning Sign: Appearance of des-iodo product (M-126). If seen, lower temperature and increase catalyst loading to speed up the desired cycle.

Decision Tree for Condition Selection

DecisionTree Start Goal: Functionalize 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine Target Which position to functionalize? Start->Target C5 C5-Iodine (Easier) Target->C5 C3 C3-Bromine (Harder) Target->C3 MethodC5 Select Method C5->MethodC5 Warning STOP: C5-I will react first. Must mask C5 or react C5 first. C3->Warning Suzuki Suzuki/Sonogashira (Pd-Catalysis) MethodC5->Suzuki Lithiation Lithium-Halogen Exchange MethodC5->Lithiation SuzukiOpt Use Toluene/K3PO4 Pd(dppf)Cl2 Temp < 80°C Suzuki->SuzukiOpt Prevent Dehalogenation LiOpt n-BuLi at -78°C Quench < 5 mins Avoid Halogen Dance Lithiation->LiOpt Prevent Scrambling

Caption: Workflow decision tree for selecting reaction conditions based on regioselectivity goals.

References

  • Mechanistic Insight into Dehalogenation: Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[2] Journal of Organic Chemistry, 2004, 69, 3173-3180.[2] Link

  • Lithium-Halogen Exchange & Halogen Dance: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007, 36, 1046-1057. Link

  • Chemoselectivity in Halopyridines: Schroter, S., et al. "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles." Tetrahedron, 2005, 61, 2245-2267. Link

  • Avoiding Hydride Sources: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003, 68, 4302-4314. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: LC-MS Characterization of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine Reaction Products

Executive Summary & Scientific Context 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine represents a class of "privileged scaffolds" in medicinal chemistry. Its value lies in the orthogonal reactivity of its halogen substituen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine represents a class of "privileged scaffolds" in medicinal chemistry. Its value lies in the orthogonal reactivity of its halogen substituents. The C5-iodine bond is significantly more labile toward palladium-catalyzed oxidative addition than the C3-bromine bond, allowing for sequential, regioselective functionalization (e.g., Sonogashira or Suzuki couplings).

However, this reactivity poses a significant analytical challenge. Incomplete reactions, halogen scrambling (halogen dance), or lack of regioselectivity can yield isobaric byproducts that are difficult to distinguish by standard C18 chromatography.

This guide compares high-resolution LC-MS methodologies to characterize these reaction products, prioritizing Phenyl-Hexyl stationary phases over traditional C18 and High-Resolution Mass Spectrometry (HRMS) over standard unit-resolution analysis.

Comparative Analysis: Methodological Alternatives

A. Stationary Phase Selection: C18 vs. Phenyl-Hexyl

For halogenated pyridine scaffolds, the interaction mechanism is critical.

FeatureAlternative A: C18 (Octadecyl) Recommended: Phenyl-Hexyl Scientific Rationale
Separation Mechanism Hydrophobic Interaction (Van der Waals).Hydrophobic +

-

Stacking.
The pyridine ring and halogens are electron-rich/deficient systems that engage in specific

-

interactions with the phenyl phase.
Halogen Selectivity Low. Often co-elutes regioisomers.High.The "shape selectivity" of Phenyl-Hexyl phases often resolves positional isomers (e.g., 3-Br vs. 5-Br byproducts) that C18 cannot.
Aqueous Stability Good.[1]Excellent.Phenyl phases generally resist "dewetting" in highly aqueous conditions (early gradient), crucial for polar amine retention.
B. Ionization Source: ESI vs. APCI

The dimethylamino group at the C2 position renders the molecule basic (


).
  • Recommended: Electrospray Ionization (ESI+): The basic nitrogen readily accepts a proton

    
    . ESI provides "softer" ionization, preserving the molecular ion which is critical for analyzing the halogen isotope pattern.
    
  • Alternative: APCI+: Only necessary if the reaction product involves acylation of the amine or coupling with highly lipophilic, non-polar groups that suppress ESI efficiency.

C. Detection: Triple Quad (QqQ) vs. Q-TOF (HRMS)
  • Recommended: Q-TOF (High Resolution): Essential for confirming the elemental composition of the halogens. The mass defect of Iodine (126.9045) vs. Bromine (78.9183) is distinct.

  • Alternative: Triple Quad: Suitable only for routine quantitation after the structure has been validated.

Experimental Protocol: Characterization Workflow

Reagents & Mobile Phase[2][3][4]
  • Solvent A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Note: Avoid Methanol if possible; MeCN typically yields sharper peaks for halogenated aromatics on Phenyl-Hexyl columns due to distinct dipole interactions.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm or 2.6 µm (Fused-Core).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Enhances mass transfer for bulky halogenated species).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities).

    • 1-10 min: 5%

      
       95% B.
      
    • 10-12 min: 95% B (Wash).

Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the C-I bond).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Data Interpretation: The Halogen Fingerprint

The most critical validation step is analyzing the Isotope Pattern .

  • Starting Material (1 Br, 1 I):

    • Look for a 1:1 doublet separated by 2 Da (

      
       and 
      
      
      
      ).
    • Iodine is monoisotopic (

      
      ), so it does not add complexity to the pattern, only mass.
      
  • Product A (Suzuki at C5-I):

    • Iodine is lost; Bromine remains.

    • Pattern: 1:1 doublet (M, M+2).

  • Product B (Side reaction at C3-Br):

    • Bromine is lost; Iodine remains.

    • Pattern: Single dominant peak (no M+2 of equal height).

Visualizing the Logic

The following diagram illustrates the decision tree for identifying reaction outcomes based on LC-MS data.

G Start Crude Reaction Mixture (3-Br-5-I-Pyridine Scaffold) LC LC Separation (Phenyl-Hexyl Column) Start->LC MS MS Detection (ESI+) Extract Isotope Pattern LC->MS Check1 Isotope Pattern Analysis MS->Check1 Res1 1:1 Doublet (M, M+2) High Mass Shift Check1->Res1 Br Present, I Absent Res2 Single Peak (M) No M+2 Doublet Check1->Res2 I Present, Br Absent Res3 1:1 Doublet (M, M+2) Original Mass Check1->Res3 Br & I Present Concl1 Target Product (C5-Iodine Displaced) Res1->Concl1 Concl2 Wrong Regioisomer (C3-Bromine Displaced) Res2->Concl2 Concl3 Unreacted Starting Material Res3->Concl3

Figure 1: Analytical logic for distinguishing regioselective coupling products based on halogen isotope signatures.

Mechanistic Fragmentation Pathway

Understanding how the molecule breaks down in MS/MS (Collision Induced Dissociation) allows for structural confirmation.

  • Precursor Ion:

    
    .
    
  • Primary Loss: The C-I bond is the weakest. Expect loss of Iodine radical (

    
    , -127 Da) or HI (-128 Da).
    
  • Secondary Loss: Loss of the dimethylamino group or HCN (characteristic of pyridines).

Frag M Precursor [M+H]+ m/z ~327 Frag1 Loss of Iodine [M+H - I]+ M->Frag1 Weakest Bond (C-I) Frag3 Loss of Bromine (Rare in mild CID) M->Frag3 High Energy Only Frag2 Pyridine Ring Cleavage (Loss of HCN) Frag1->Frag2 Ring Fragmentation

Figure 2: Predicted ESI+ fragmentation pathway. The lability of the C-I bond makes it the primary diagnostic fragment.

References

  • Selectivity of Phenyl-Hexyl Columns

    • Comparison of Phenyl- and C18 Bonded Phases. HALO Columns.[1]

  • Regioselective Coupling of Halopyridines

    • Lei, X., et al. (2024).[2] Purple Light-Promoted Coupling of Bromopyridines. J. Org.[2] Chem.

  • Ionization Modes (ESI vs APCI)

    • ESI vs APCI: Which ionization should I choose? Agilent Technologies/YouTube.
  • Mass Spectrometry of Halogenated Amines

    • Ion Formation and Organic Fragmentation in LCMS.[3] Metware Bio.

Sources

Comparative

Technical Comparison Guide: Reactivity of Iodo vs. Bromo in 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

[1] Part 1: Executive Summary & Structural Logic This guide provides an in-depth analysis of the differential reactivity between the C3-Bromo and C5-Iodo positions in 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine .[1] For r...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Structural Logic

This guide provides an in-depth analysis of the differential reactivity between the C3-Bromo and C5-Iodo positions in 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine .[1]

For researchers designing sequential functionalization pathways, the C5-Iodo position is the primary reactive site for both Palladium-catalyzed cross-couplings and Lithium-Halogen exchange.[1] The C3-Bromo position is the secondary reactive site , requiring forcing conditions or specific catalysts due to significant steric shielding by the ortho-dimethylamino group.

Structural Reactivity Analysis

The molecule presents a unique "Push-Pull" electronic and steric environment:

  • C5-Iodo (Primary Site):

    • Electronic: The C-I bond is the weakest bond (approx. 65 kcal/mol) and most susceptible to oxidative addition.

    • Steric: Located meta to the bulky dimethylamino group, it is sterically accessible.

    • Outcome: Kinetic control favors reaction here.

  • C3-Bromo (Secondary Site):

    • Electronic: The C-Br bond is stronger (approx. 81 kcal/mol).

    • Steric: Located ortho to the N,N-dimethylamino group. The steric bulk of the -NMe₂ group significantly retards the approach of metal catalysts (Pd) and stabilizes the bond against nucleophilic attack.

    • Outcome: Reacts only after the C5-I site is consumed or under high-energy conditions.

Part 2: Mechanistic Comparison & Experimental Data

Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)[1][2][3]

Verdict: >95% Selectivity for C5-Iodo. In competitive coupling scenarios, the oxidative addition of Pd(0) to the C-I bond is orders of magnitude faster than to the C-Br bond. This inherent electronic preference is amplified by the steric hindrance at C3.

FeatureC5-Iodo ReactivityC3-Bromo Reactivity
Oxidative Addition Rate Fast (

)
Slow (

)
Steric Environment Unhindered (Beta to N)Hindered (Ortho to -NMe₂)
Catalyst Requirement Standard (e.g., Pd(PPh₃)₄)Specialized (e.g., Pd-RuPhos, Pd-PEPPSI)
Temperature Mild (RT to 60°C)Elevated (80°C to 120°C)
Experimental Protocol: Selective C5-Arylation (Suzuki-Miyaura)

This protocol selectively couples the C5-Iodo position while leaving the C3-Bromo intact for future elaboration.[1]

Reagents:

  • Substrate: 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.1 equiv)[2][3][4]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME/Water or Toluene/EtOH/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vessel with the substrate, boronic acid, and base. Purge with Argon/Nitrogen for 15 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ under inert atmosphere.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by LCMS.

    • Note: Do not overheat (>80°C) to avoid "leakage" of reactivity to the C3-Br site.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography. The product will be the 5-Aryl-3-bromo-N,N-dimethylpyridin-2-amine .

Lithium-Halogen Exchange[1][6][7][8][9]

Verdict: Kinetic Selectivity for C5-Iodo. While the 2-dimethylamino group is a Directed Ortho Metalation (DoM) group that could theoretically direct lithiation to C3, the rate of Iodine-Lithium exchange is diffusion-controlled and significantly faster than Bromine-Lithium exchange.[1]

  • Condition: -78°C in THF.

  • Reagent: n-Butyllithium (1.05 equiv).[1]

  • Result: Selective formation of the C5-Lithio species.[1]

Warning: If the reaction is warmed above -40°C, or if excess base is used, "Halogen Dance" (isomerization) or lithiation at C3 may occur.

Part 3: Visualization of Reactivity Pathways

The following diagram illustrates the divergent reaction pathways based on the choice of conditions and the inherent reactivity hierarchy.

ReactivityMap Start 3-Bromo-5-iodo- N,N-dimethylpyridin-2-amine C5_Pd Path A: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->C5_Pd High Selectivity (I >> Br) C5_Li Path B: Li-Halogen Exchange (-78°C, n-BuLi) Start->C5_Li Kinetic Control (I > Br) Prod_C5_Aryl Product A: 5-Aryl-3-bromo-N,N-dimethylpyridin-2-amine (C5 Functionalized, C3 Intact) C5_Pd->Prod_C5_Aryl 60°C, Pd(PPh3)4 Prod_C5_Nu Product B: 5-Electrophile-3-bromo-N,N-dimethylpyridin-2-amine (C5 Functionalized, C3 Intact) C5_Li->Prod_C5_Nu Electrophile Quench Step2 Secondary Reaction (Harsh Conditions / Active Catalyst) Prod_C5_Aryl->Step2 C3-Br Activation Prod_C5_Nu->Step2 Final Final Scaffold: 3,5-Difunctionalized Pyridine Step2->Final Pd-RuPhos / 100°C

Caption: Reaction flowchart demonstrating the selective functionalization of C5-I followed by C3-Br.

Part 4: Expert Insights & Troubleshooting

Why NOT the C3-Bromo first?

You might encounter literature describing "Directed Ortho Metalation" (DoM) where an amino group directs lithiation to the ortho position (C3).

  • Reality Check: In this specific molecule, the C5-I bond is too labile . The rate of I/Li exchange (

    
     L/mol·s) vastly outcompetes the complexation-induced proximity effect required for C3-Br exchange.[1]
    
  • Exception: If you must react at C3 first, you would need to protect the C5-I position (e.g., via a reversible coupling like a silyl group) or use a specific transition metal catalyst designed for ortho-chelation (e.g., certain Ni or Cu systems), though this is non-standard and low-yielding.

The "Reverse" Analogue Trap

Be careful when reading literature on 2-amino-5-bromo-3-iodopyridine .[1]

  • In that molecule, the Iodine is at C3 (hindered) and Bromine is at C5 (accessible).

  • That substrate suffers from "conflicting" reactivity: The weak bond (I) is hindered, and the strong bond (Br) is accessible. This leads to poor selectivity.

  • Your Substrate (3-Br, 5-I) is Ideal: The weak bond (I) is accessible, and the strong bond (Br) is hindered. This "matched" reactivity profile ensures high regioselectivity.

Solubility Tips

The N,N-dimethyl group improves solubility in organic solvents compared to the free amine (NH₂).

  • Recommended Solvents: THF, Dioxane, DCM.

  • Avoid: Highly acidic conditions which may protonate the pyridine nitrogen, deactivating the ring towards oxidative addition.

References

  • Synthesis and Reactivity of Halogen

    • Source: BenchChem Technical Data[1]

    • Context: Reactivity trends of C-I vs C-Br in pyridine systems.[1][5][6]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines

    • Source: National Institutes of Health (PMC) / J. Org. Chem.
    • Context: Discusses the steric challenges of the 3-position in 2-aminopyridines and c
    • URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogen

    • Source: Chemical Reviews (ACS Public
    • Context: Comprehensive review on selectivity rules (Bond Energy vs Sterics)
    • URL:[Link]

  • Lithium-Halogen Exchange Selectivity in Pyridines

    • Source: Wikipedia / Organic Chemistry Portal[1]

    • Context: General rates of exchange (I > Br) and kinetic control principles.[7]

    • URL:[Link]

Sources

Validation

A Comparative Guide to the Synthesis and Application of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

An Objective Analysis of a Versatile Dihalogenated Pyridine Building Block for Researchers in Medicinal Chemistry and Materials Science Introduction: The Strategic Value of Polysubstituted Pyridines The pyridine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Analysis of a Versatile Dihalogenated Pyridine Building Block for Researchers in Medicinal Chemistry and Materials Science

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern drug discovery and materials science, present in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The ability to precisely install different functional groups onto the pyridine ring is paramount for tuning a molecule's biological activity, pharmacokinetic properties, and material characteristics. Among the various synthetic precursors, di- and poly-halogenated pyridines stand out as exceptionally versatile building blocks. They offer multiple reaction handles for sequential and site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.[3]

This guide provides an in-depth comparison of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine with other commonly used substituted pyridines. We will explore its unique reactivity profile in key synthetic transformations, supported by experimental data from analogous systems, and provide detailed protocols to empower researchers to leverage its full potential. The central thesis is that the orthogonal reactivity of the C-I and C-Br bonds, modulated by the electron-donating dimethylamino group, makes this reagent a superior choice for the efficient construction of complex, multi-substituted pyridine derivatives.

The Subject Molecule: Unpacking the Reactivity of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

The synthetic utility of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (CAS 2640815-86-5) stems from three key structural features:[4]

  • An Iodine Substituent: The carbon-iodine (C-I) bond is significantly weaker and more polarized than other carbon-halogen bonds, making it the most reactive site in palladium-catalyzed oxidative addition.[5] This provides a reliable handle for initial, highly selective functionalization under mild conditions.

  • A Bromine Substituent: The carbon-bromine (C-Br) bond is more stable than the C-I bond, allowing it to remain intact during the initial coupling at the iodo-position. It can then be targeted for a second, distinct cross-coupling reaction under slightly more forcing conditions.[3]

  • An N,N-dimethylamino Group: This strong electron-donating group at the 2-position increases the electron density of the pyridine ring. This electronic effect can modulate the reactivity of the C-X bonds and influence catalyst behavior. However, both the amino group and the pyridine nitrogen can potentially coordinate to the palladium catalyst, which may necessitate the use of specialized ligands to prevent catalyst inhibition.[6][7]

This combination of features enables a powerful and controlled strategy for building molecular complexity, as illustrated below.

G cluster_main Regioselective Functionalization Pathway A 3-Bromo-5-iodo-N,N- dimethylpyridin-2-amine B Intermediate: 5-Aryl-3-bromo-N,N- dimethylpyridin-2-amine A->B 1. Suzuki/Sonogashira @ C5 (Iodo) Mild Conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) C Final Product: 3,5-Disubstituted Pyridine B->C 2. Suzuki/Buchwald @ C3 (Bromo) More Forcing Conditions (e.g., Pd₂(dba)₃/XPhos, NaOt-Bu, 100°C)

Caption: Sequential functionalization of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine.

Comparative Analysis in Key Cross-Coupling Reactions

The true value of a building block is revealed in its performance against alternatives. Here, we compare 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine to other di-substituted pyridines in three cornerstone reactions of modern synthesis.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and heteroaryl-aryl structures.[2][8] The key challenge with dihalogenated substrates is achieving selectivity.

Expert Insight: The primary advantage of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine over a symmetric substrate like 3,5-dibromopyridine is the near-perfect, inherent regioselectivity. With 3,5-dibromopyridine, achieving mono-functionalization often results in a mixture of starting material, mono-coupled, and di-coupled products, complicating purification and lowering yields of the desired intermediate. The C-I bond's high reactivity allows for a clean, selective first coupling, preserving the C-Br bond for subsequent elaboration.[3]

Comparative Performance Data (Based on Analogous Systems)

SubstrateCoupling PartnerCatalyst SystemConditionsYield (Mono-Coupling)SelectivityReference
3-Bromo-5-iodo-Pyridine Derivative (Analog) Phenylboronic AcidPd(PPh₃)₄, K₃PO₄Dioxane/H₂O, 85°C~90%>98% @ Iodo[3]
3,5-Dibromopyridine Phenylboronic AcidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 80°C50-70%Mixture of products[9]
3-Amino-5-bromopyridine Arylboronic AcidPd(PPh₃)₄, K₃PO₄Dioxane/H₂O, 95°C65-85%N/A[6]
5-Bromo-2-tosyloxynicotinaldehyde Phenylboronic AcidPd(dba)₂, PCy₃·HBF₄THF/H₂O, 80°C89%>95% @ Bromo

Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol details the selective coupling at the C5-iodo position.

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe to achieve a substrate concentration of 0.1 M.

  • Reaction: Stir the mixture vigorously and heat to 85-90°C for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-3-bromo-N,N-dimethylpyridin-2-amine product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for forming C(sp²)–C(sp) bonds, creating structures prevalent in materials science and as precursors to complex heterocycles.[1][10][11] The same principle of C-I vs. C-Br reactivity applies, affording excellent selectivity.

Expert Insight: While copper is a traditional co-catalyst in Sonogashira reactions, it can promote undesirable alkyne homocoupling (Glaser coupling).[6] For sensitive or high-value substrates, employing a copper-free protocol or using minimal amounts of a high-purity copper(I) source is advisable. The electron-rich nature of our substrate, due to the dimethylamino group, may require slightly elevated temperatures or more active catalyst systems compared to electron-neutral pyridines.

Comparative Performance Data (Based on Analogous Systems)

SubstrateCoupling PartnerCatalyst SystemConditionsYield (Mono-Coupling)SelectivityReference
3-Bromo-5-iodo-Pyridine Derivative (Analog) PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NDMF, 80°C~85%>95% @ Iodo[12]
3,5-Dibromopyridine TrimethylsilylacetylenePd(PPh₃)₄, CuI, Et₃NTHF, 60°C~60%Mixture of products[9]
2-Amino-3-bromopyridine Terminal AlkynePd(CF₃COO)₂, PPh₃, CuI, Et₃NDMF, 100°C70-90%N/A[1]

Detailed Experimental Protocol: Selective Sonogashira Coupling

  • Reaction Setup: In a Schlenk tube, combine 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2.5 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Seal and purge the tube with an inert atmosphere (argon or nitrogen).

  • Reagent Addition: Add anhydrous, degassed DMF via syringe, followed by triethylamine (Et₃N, 2.0 eq.) and the terminal alkyne (1.2 eq.).

  • Reaction: Heat the mixture to 80°C and stir for 3-6 hours, monitoring for completion by TLC.

  • Workup: Cool the reaction, filter through a pad of celite, and rinse with ethyl acetate. Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Purification: Separate the layers, wash the organic phase with brine, dry over MgSO₄, and concentrate. Purify the product by flash chromatography.

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[13][14] When using 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine, the goal is often to perform a second coupling on the C-Br bond after the C-I position has been functionalized.

Expert Insight: The primary challenge here is the potential for catalyst inhibition by the substrate, which contains three nitrogen atoms (pyridine, dimethylamino, and the incoming amine nucleophile). This necessitates the use of modern, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and their corresponding pre-catalysts.[7] These ligands promote the crucial reductive elimination step, preventing the catalyst from becoming trapped in an inactive state and allowing the catalytic cycle to turn over efficiently.[15] Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.[16]

Comparative Performance Data (for C-Br Amination on Pyridines)

SubstrateAmineCatalyst SystemConditionsYieldReference
3-Bromo-2-aminopyridine MorpholineRuPhos Pre-catalyst, LiHMDSTHF, 65°C~70-80%[7]
3-Bromo-5-methoxypyridine AnilinePd₂(dba)₃ / XPhos, NaOt-BuToluene, 100°CHigh[13]
3,5-Dibromopyridine PiperidinePd₂(dba)₃ / BINAP, NaOt-BuToluene, 80°CLow to Moderate[9]

Detailed Experimental Protocol: Buchwald-Hartwig Amination at the C3-Bromo Position

This protocol assumes the starting material is a 5-substituted-3-bromo-N,N-dimethylpyridin-2-amine.

  • Reaction Setup: To a glovebox or Schlenk tube, add the 3-bromopyridine substrate (1.0 eq.), the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.).

  • Reagent Addition: Add anhydrous, degassed toluene or dioxane. Finally, add the primary or secondary amine coupling partner (1.2 eq.).

  • Reaction: Seal the vessel and heat to 100-110°C for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Workup: After cooling, quench the reaction carefully with water. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium black.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

G cluster_cycle Generalized Buchwald-Hartwig Catalytic Cycle A LPd(0) Active Catalyst B Oxidative Addition A->B Ar-Br C [L-Pd(II)-Ar]-X B->C D Ligand Exchange C->D + Amine - X⁻ E [L-Pd(II)-Ar]-Amine D->E F Deprotonation (Base) E->F G [L-Pd(II)-Ar]-Amido F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Ar-Amine (Product) H->I

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine is a highly valuable and strategic building block for the synthesis of complex substituted pyridines. Its primary advantage over symmetric dihalopyridines like 3,5-dibromopyridine lies in the predictable and high regioselectivity afforded by the differential reactivity of its iodo and bromo substituents. This allows for a controlled, sequential introduction of diverse functional groups through well-established cross-coupling methodologies.

While the presence of the electron-donating dimethylamino group and the pyridine nitrogen requires careful selection of modern catalyst systems—particularly bulky phosphine ligands for C-N couplings—it also offers electronic modulation of the final compound. For researchers aiming to construct polysubstituted pyridine libraries efficiently and with high control over isomer formation, 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine represents a superior and enabling synthetic tool.

References

  • Dandu, R. R. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION.
  • Yanovsky, A., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • BenchChem. (2025). Dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions. BenchChem.
  • El-Faham, A., et al. (2013). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules.
  • Google Patents. (2024). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[9][17][18]triazolo[1,5-a]pyridine.

  • ACS Publications. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. BenchChem.
  • Xia, W., et al. (2019). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry.
  • MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • BenchChem. (2025). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.
  • Lopp, M., et al. (2011). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • AChemBlock. (2026). 3-bromo-5-iodo-N,N-dimethylpyridin-2-amine. Advanced ChemBlocks.
  • Asiri, A. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • NIH. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. BenchChem.
  • NIH. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Kappe, C. O., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • NIH. (2009). 3-Amino-5-bromo-2-iodopyridine. PMC. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (2020). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2020). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020).
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Beilstein Journals. (2014).
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ResearchGate. (2007). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • MDPI. (2017).
  • NIH. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

Sources

Comparative

A Comparative Guide to Biological Activity Screening of Novel Compounds Derived from 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

Introduction: The Pyridine Scaffold and a Versatile New Building Block In the landscape of medicinal chemistry, certain molecular structures reappear with remarkable frequency due to their inherent ability to interact wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Scaffold and a Versatile New Building Block

In the landscape of medicinal chemistry, certain molecular structures reappear with remarkable frequency due to their inherent ability to interact with a wide array of biological targets. The pyridine ring is one such "privileged scaffold," forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it an ideal starting point for drug discovery. Pyridine derivatives have demonstrated significant therapeutic potential, particularly as anticancer and anti-inflammatory agents.[3][4]

This guide focuses on a particularly versatile starting material: 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine . This molecule is an exemplary scaffold for library synthesis, offering three distinct points for chemical modification. The iodo and bromo groups are ideal handles for modern cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The dimethylamino group, while stable, can also be a site for further chemical elaboration.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed, field-tested protocols for screening a library of novel compounds derived from this pyridine core. We will objectively compare potential biological activities, provide the scientific rationale behind experimental choices, and present supporting data in a clear, comparative format.

Part I: A Rational Approach to Library Synthesis

The first step in any screening campaign is the generation of a chemically diverse library of compounds. The value of the 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine scaffold lies in the orthogonal reactivity of its halogenated positions. The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for a stepwise and controlled diversification strategy. This enables the systematic exploration of the chemical space around the pyridine core to identify structure-activity relationships (SAR).

A logical first step is to leverage this reactivity difference to create a small, focused library. For example, a Suzuki or Sonogashira coupling can be performed selectively at the C5-iodo position, followed by a different coupling reaction at the C3-bromo position.

G cluster_0 Synthetic Strategy Start 3-Bromo-5-iodo- N,N-dimethylpyridin-2-amine Intermediate C5-Substituted Intermediate Start->Intermediate Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) @ C5-Iodo Intermediate_B C5-Aryl Intermediate Start->Intermediate_B Suzuki Coupling (Ar'-B(OH)2, Pd cat.) @ C5-Iodo Final_A Library Compound A (C3-Aryl, C5-Alkynyl) Intermediate->Final_A Suzuki Coupling (Ar-B(OH)2, Pd cat.) @ C3-Bromo Final_B Library Compound B (C3-Aryl, C5-Aryl) Intermediate_B->Final_B Suzuki Coupling (Ar-B(OH)2, Pd cat.) @ C3-Bromo

Caption: Stepwise functionalization of the pyridine scaffold.

Part II: The Screening Cascade: A Tiered Strategy for Hit Identification

Screening an entire compound library against every possible biological target is inefficient and cost-prohibitive. A more strategic approach is a tiered screening cascade, which begins with broad, high-throughput primary screens to identify initial "hits." These hits are then subjected to more specific and complex secondary and tertiary assays to confirm their activity, elucidate their mechanism of action, and evaluate their selectivity. This funneling approach ensures that resources are focused on the most promising candidates.

G cluster_1 Screening Workflow Library Compound Library (Derived from Core Scaffold) Primary Primary Screening (e.g., Cell Viability @ 10 µM) Library->Primary Primary_Antimicrobial Primary Antimicrobial Screen (e.g., MIC vs. S. aureus) Library->Primary_Antimicrobial Hits Initial Hits Identified Primary->Hits >50% inhibition Primary_Antimicrobial->Hits Secondary_Cancer Secondary Screening (IC50 Dose-Response) Hits->Secondary_Cancer Secondary_Kinase Kinase Panel Profiling Hits->Secondary_Kinase Secondary_Antimicrobial MIC Panel (Gram +/-) Hits->Secondary_Antimicrobial Confirmed Confirmed & Selective Hits Secondary_Cancer->Confirmed Secondary_Kinase->Confirmed Secondary_Antimicrobial->Confirmed Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay, Target Engagement) Confirmed->Mechanism Lead Lead Candidate Mechanism->Lead

Caption: A tiered approach to biological activity screening.

Part III: Anticancer Activity Screening

Rationale and Context: Pyridine derivatives are well-established as potent anticancer agents.[2] Many function by inhibiting key cellular processes required for tumor growth, such as angiogenesis or cell cycle progression.[1] For example, certain pyridine-urea compounds have shown remarkable potency against breast cancer cell lines, with IC50 values significantly lower than the standard chemotherapeutic drug doxorubicin.[5] Therefore, the primary screen for our newly synthesized library will be a robust cell viability assay against a panel of human cancer cell lines.

Comparative Compounds:

  • Doxorubicin: A standard cytotoxic chemotherapy agent used as a positive control for general antiproliferative activity.

  • Sorafenib: A multi-kinase inhibitor, relevant if downstream assays target kinases like VEGFR-2.[5]

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a reliable method for assessing a compound's effect on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) under standard conditions (37°C, 5% CO2).

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare stock solutions of library compounds and controls in DMSO (e.g., 10 mM).

    • Serially dilute the compounds in culture medium to achieve final concentrations for dose-response analysis (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "no cell" blank wells.

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Comparative Anticancer Activity

Compound IDScaffold Modification (C3/C5)IC50 vs. MCF-7 (µM)IC50 vs. HepG2 (µM)IC50 vs. A549 (µM)
Library Cmpd 1 Phenyl / Ethynyl-PhExperimental DataExperimental DataExperimental Data
Library Cmpd 2 4-F-Phenyl / PhenylExperimental DataExperimental DataExperimental Data
Doxorubicin N/A (Control)~1.9[5]Literature ValueLiterature Value
Sorafenib N/A (Control)~4.5[5]Literature ValueLiterature Value

Part IV: Kinase Inhibition Profiling

Rationale and Context: A significant number of pyridine-based anticancer agents achieve their effect by inhibiting protein kinases, enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and survival.[6][7] For example, inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis, is a validated anticancer strategy.[5] Identifying which kinases our compounds inhibit is a critical step in understanding their mechanism of action. While biochemical assays are a good starting point, it is crucial to progress to cell-based assays to confirm that a compound can engage its target in a physiological context.[8]

Comparative Compound:

  • Sorafenib: A well-characterized inhibitor of multiple kinases, including VEGFR-2, providing a benchmark for potency.[5]

G cluster_2 VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation RAF RAF PLCg->RAF MEK MEK RAF->MEK MAPK Cascade ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Gene Transcription Inhibitor Pyridine-based Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Inhibition of the VEGFR-2 signaling cascade.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This commercially available luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well plate, combine the kinase buffer, the specific kinase to be tested (e.g., recombinant human VEGFR-2), its corresponding substrate peptide, and ATP at its Km concentration.

    • Add the test compounds at various concentrations (serially diluted). Include a "no inhibitor" positive control and a "no kinase" negative control.

    • The total reaction volume is typically 5-10 µL.

  • Reaction Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add a volume of Kinase Detection Reagent equal to the sum of the first two additions. This reagent converts the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Signal Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the log of compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Comparative Kinase Inhibition Profile

Compound IDIC50 vs. VEGFR-2 (µM)IC50 vs. CDK5 (µM)IC50 vs. GSK3β (µM)
Library Cmpd 1 Experimental DataExperimental DataExperimental Data
Library Cmpd 2 Experimental DataExperimental DataExperimental Data
Sorafenib ~0.09[5]Literature ValueLiterature Value

Part V: Antimicrobial Activity Screening

Rationale and Context: The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[9] Heterocyclic compounds, including pyridines, have shown promise in this area.[10] A primary screen for antimicrobial activity is a straightforward and valuable way to expand the potential applications of a new compound library. The goal is to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative Compounds:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

  • Vancomycin: An antibiotic primarily effective against Gram-positive bacteria.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standardized method for determining the MIC of a compound against bacterial strains.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) into cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate overnight at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation:

    • In a 96-well plate, prepare 2-fold serial dilutions of the test compounds in CAMHB. A typical concentration range is 128 µg/mL down to 0.25 µg/mL.

    • Include a "no drug" growth control well and a "no bacteria" sterility control well.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial suspension to each well containing the compound dilutions.

    • The final volume in each well is typically 100-200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator like resazurin can be added to aid in visualization.

Data Presentation: Comparative Antimicrobial Activity

Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Library Cmpd 1 Experimental DataExperimental Data
Library Cmpd 2 Experimental DataExperimental Data
Vancomycin ~1-2>128
Ciprofloxacin ~0.25-0.5~0.015-0.03

Conclusion and Future Outlook

This guide outlines a systematic and robust strategy for the initial biological evaluation of novel compounds derived from the versatile 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine scaffold. By employing a tiered screening cascade encompassing anticancer, kinase inhibition, and antimicrobial assays, researchers can efficiently identify promising hit compounds. The protocols described herein are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity.

A compound that demonstrates potent and selective activity in these primary and secondary screens (a "confirmed hit") becomes a valuable lead candidate. The subsequent steps in the drug discovery process would involve in-depth mechanism of action studies, structure-activity relationship (SAR) optimization to improve potency and drug-like properties, and eventual evaluation in preclinical in vivo models. The journey from a versatile starting material to a clinical candidate is long, but it begins with the rigorous and rational screening process detailed in this guide.

References

  • Abdel-Maksoud, M. S., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available at: [Link]

  • Jayakumar, S., et al. (2015). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • El-Sayed, M. A., et al. (2020). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters. Available at: [Link]

  • Giraud, F., et al. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Hammond, P. W., et al. (2000). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Yousef, R. G., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sirakanyan, S. N., et al. (2018). Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. Anais da Academia Brasileira de Ciências. Available at: [Link]

  • Sahu, S., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology. Available at: [Link]

  • Henthorn, H. A., et al. (2021). 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bunker, A., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E. Available at: [Link]

Sources

Validation

Spectroscopic comparison of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine starting material and product

Technical Guide: Spectroscopic Profiling of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine vs. C5-Arylated Product Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Spectroscopic Profiling of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine vs. C5-Arylated Product

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Focus: Regioselective Suzuki-Miyaura Coupling and Spectroscopic Validation

Executive Summary

3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine is a high-value heterocyclic scaffold utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural utility lies in the differential reactivity of its halogen substituents: the C5-iodine bond is significantly more labile toward oxidative addition than the C3-bromine bond. This allows for highly regioselective cross-coupling reactions.

This guide provides a comparative spectroscopic analysis between the starting material (SM) and its C5-selective Suzuki-Miyaura coupling product, 3-bromo-5-(4-fluorophenyl)-N,N-dimethylpyridin-2-amine . By defining the specific spectroscopic shifts (NMR, MS) associated with this transformation, researchers can establish robust quality control protocols for intermediate validation.

Reaction Context: Regioselective Functionalization

The synthesis exploits the bond dissociation energy difference between the C–I bond (~53 kcal/mol) and the C–Br bond (~68 kcal/mol). Under controlled Pd(0) catalysis, the oxidative addition occurs exclusively at the C5 position, preserving the C3-bromide for subsequent diversification.

Representative Transformation:

  • Starting Material: 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

  • Reagent: 4-Fluorophenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Conditions: Na₂CO₃, DME/H₂O, 80 °C, 4 h

  • Product: 3-Bromo-5-(4-fluorophenyl)-N,N-dimethylpyridin-2-amine

Reaction Scheme Visualization

ReactionScheme SM Starting Material (3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine) C7H8BrIN2 Product Product (3-Bromo-5-(4-fluorophenyl)-N,N-dimethylpyridin-2-amine) C13H12BrFN2 SM->Product Selective C-I Coupling Reagents 4-F-Ph-B(OH)2 Pd(PPh3)4, Na2CO3 DME/H2O, 80°C Reagents->SM

Figure 1: Reaction scheme highlighting the selective replacement of the C5-Iodine with a 4-Fluorophenyl group.

Spectroscopic Comparison

The following data compares the starting material (SM) with the arylated product (P).

A. Mass Spectrometry (HRMS/LC-MS)

Mass spectrometry provides the most immediate confirmation of the transformation due to the distinct isotopic patterns of Bromine and Iodine.

FeatureStarting Material (SM)Product (P)Diagnostic Change
Formula C₇H₈BrIN₂C₁₃H₁₂BrFN₂Loss of I, Gain of C₆H₄F
Monoisotopic Mass ~325.89 Da~294.02 DaShift in base peak
Isotope Pattern M+ / M+2 (1:1) due to ⁷⁹Br/⁸¹Br. Iodine is monoisotopic.M+ / M+2 (1:1) due to ⁷⁹Br/⁸¹Br.Retention of Br pattern confirms C3-Br integrity.
Fragmentation Loss of I (127 amu) is a common fragment.Loss of CH₃ or F is possible; no loss of I.Absence of [M-127] peak.
B. Proton NMR (¹H NMR)

The ¹H NMR spectrum changes significantly in the aromatic region. The pyridine ring protons (H4 and H6) shift due to the change in electronic environment (Iodine vs. Aryl ring).

Proton SiteSM Chemical Shift (δ ppm)Product Chemical Shift (δ ppm)Mechanistic Insight
N(CH₃)₂ ~3.05 (s, 6H)~2.95 - 3.10 (s, 6H)Minimal change; distal to reaction site.
H-4 (Pyridine) ~8.05 (d, J=2.0 Hz)~7.90 (d, J=2.2 Hz)H-4 is between Br and the substitution site. The shielding cone of the new phenyl ring may cause a slight upfield shift.
H-6 (Pyridine) ~8.35 (d, J=2.0 Hz)~8.55 (d, J=2.2 Hz)Key Indicator: H-6 shifts downfield due to the deshielding anisotropic effect of the conjugated phenyl ring at C5.
Aromatic (Ph) Absent7.10 - 7.60 (m, 4H)Appearance of AA'BB' multiplet characteristic of the 4-fluorophenyl group.

Note: Coupling constants (J) for H4-H6 meta-coupling on the pyridine ring are typically small (2.0–2.5 Hz).

C. Carbon NMR (¹³C NMR)
Carbon SiteSM Shift (ppm)Product Shift (ppm)Analysis
C-5 (Reaction Site) ~90.0 - 95.0 ~128.0 - 130.0 Primary Confirmation: Carbon bonded to Iodine is significantly shielded

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

Comprehensive Safety and Handling Guide: 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine This document serves as an essential guide for the safe handling, use, and disposal of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine. Given...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

This document serves as an essential guide for the safe handling, use, and disposal of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine. Given the compound's status as a complex halogenated pyridine derivative, this guide is built upon the precautionary principle, synthesizing safety data from structurally analogous compounds to establish a robust framework for operational safety. It is intended for laboratory personnel, including researchers, chemists, and technicians engaged in pharmaceutical and chemical research.

Hazard Assessment and Triage

The following table summarizes the GHS hazard classifications for analogous compounds, which form the basis for the stringent PPE and handling recommendations in this guide.

Analogous CompoundKey GHS Hazard ClassificationsSource
5-bromo-N,N-dimethylpyridin-2-amine H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationPubChem[1]
3-Bromopyridine H226: Flammable liquid and vaporH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationJubilant Ingrevia[2]
4-(Dimethylamino)pyridine (DMAP) H301: Toxic if swallowedH310: Fatal in contact with skinH315: Causes skin irritationH318: Causes serious eye damageH331: Toxic if inhaledH370: Causes damage to organsCarl ROTH[3]

Expert Assessment: The combination of hazards presented by these analogs necessitates treating 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine as a substance with high acute toxicity (oral, dermal, inhalation), and as a severe skin and eye irritant. The risk is compounded by the two halogen substituents (bromine and iodine), which can enhance reactivity and toxicological profiles. All handling procedures must reflect this high-hazard status.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to establish a reliable barrier against exposure. The selection of specific PPE is based on preventing contact through all potential routes: dermal, ocular, and respiratory.

Protection TypeSpecific Requirements & RationaleStandards
Eye and Face Protection Chemical splash goggles and a full-face shield. Goggles must be worn at all times when the chemical is in the laboratory. A face shield must be worn over the goggles during any transfer, weighing, or reaction quenching step. This dual protection is mandated by the high risk of serious eye irritation or damage from splashes, as indicated by analogs.[4][5]Conforms to EN 166 (EU) or ANSI Z87.1 (US).[4][6]
Skin and Body Protection Gloves: Double-gloving with nitrile gloves is required. The outer glove should be removed and disposed of immediately after handling. Nitrile is selected for its broad chemical resistance.[7][8] Avoid latex gloves due to poor chemical resistance. Lab Coat/Gown: A chemically resistant lab coat with long sleeves and tight cuffs is mandatory. For procedures involving larger quantities (>5g) or a significant risk of splashing, a chemically impervious apron should be worn over the lab coat.Gloves must meet EN 374 standards.[4] Clothing should be flame-resistant if flammable solvents are in use.
Respiratory Protection Primary Control: All handling of solid and dissolved 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine must be performed inside a certified chemical fume hood to minimize inhalation exposure.[7][8] Secondary Control: For spill cleanup or emergency situations where fume hood use is not possible, a full-face respirator with combination organic vapor/P100 (or equivalent) cartridges is required. All users must be fit-tested and trained per institutional guidelines.[4][5]Follow OSHA 29 CFR 1910.134 or European Standard EN 149.[4][5]

Safe Handling and Operational Workflow

A systematic workflow is critical to ensuring safety from preparation through disposal. The following protocol must be adhered to without deviation.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Protection cluster_handling Phase 3: Execution (in Fume Hood) cluster_cleanup Phase 4: Post-Operation prep 1. Review SDS/Safety Guide 2. Verify Fume Hood Operation 3. Locate Emergency Equipment don_ppe 4. Don PPE (Double Gloves, Gown, Goggles) prep->don_ppe handling 5. Weigh & Transfer Chemical 6. Perform Synthesis 7. Keep Containers Sealed don_ppe->handling decon 8. Decontaminate Glassware & Surfaces handling->decon emergency_node Emergency Event (Spill / Exposure) handling->emergency_node waste 9. Segregate Halogenated Waste decon->waste doff_ppe 10. Doff & Dispose PPE waste->doff_ppe emergency_proc Execute Emergency Procedures emergency_node->emergency_proc

Caption: Standard Operating Workflow for 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine.

Step-by-Step Protocol
  • Pre-Operational Checks:

    • Thoroughly review this safety guide and the Safety Data Sheets (SDS) of all other reagents being used.

    • Ensure the chemical fume hood has a current certification and the sash is positioned at the appropriate working height.

    • Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[8]

  • Donning PPE:

    • Put on the inner pair of nitrile gloves.

    • Don the chemically resistant lab coat, ensuring it is fully buttoned.

    • Put on the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • Don chemical splash goggles.

    • Have the face shield ready to be worn during active handling.

  • Chemical Handling (Inside Fume Hood):

    • Perform all manipulations, including weighing, transfers, and additions to reaction vessels, deep within the chemical fume hood.

    • Use disposable weighing boats or papers to prevent contamination of balances.

    • Keep the container of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine tightly sealed when not in immediate use to prevent sublimation or release of dust/vapors.[7]

    • Use non-sparking tools if flammable solvents are present.[9]

  • Decontamination and Cleanup:

    • Quench reactions carefully under an inert atmosphere if necessary.

    • Decontaminate all glassware and surfaces that have come into contact with the chemical. A preliminary rinse with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water, is recommended. The initial solvent rinse must be collected as hazardous waste.

    • Wipe down the work surface in the fume hood with a suitable solvent and then soapy water.

  • Waste Disposal:

    • All solid waste (gloves, weighing papers, contaminated silica gel) and liquid waste (solvent rinses, reaction mother liquor) must be segregated into a clearly labeled, sealed container for "Halogenated Organic Waste."[2][4]

    • Do not mix with non-halogenated waste streams. Disposal must be handled by trained personnel according to institutional and local regulations.[4]

  • Doffing PPE:

    • With the outer gloves still on, clean any external contamination from the waste container.

    • Remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[2]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure / EventImmediate Action Protocol
Skin Contact Immediately move to the nearest safety shower or drench hose. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[2][8] Seek immediate medical attention.
Eye Contact Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[8][10] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.[10][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or this guide to the medical personnel.[2]
Small Spill (<5g, contained in fume hood) Wearing appropriate PPE (including respirator if necessary), absorb the spill with an inert material like vermiculite or sand. Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area as described above.
Large Spill (>5g or outside fume hood) Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department. Prevent entry to the area. Do not attempt to clean up a large spill without specialized training and equipment.

References

  • PubChem. 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 3803041. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: DMAP. [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Dräger. Dräger Gas Detectors & PPE for Pyridine | C5H5N | 110-86-1. [Link]

  • Centers for Disease Control and Prevention (CDC). Pyridine - IDLH | NIOSH. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • PENTA. Pyridine - SAFETY DATA SHEET. [Link]

  • Pharmacy Purchasing & Products Magazine. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Westlake Chemical Corporation. HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.